1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
Description
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Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-15(10,11)14-8-2-4-9(5-3-8)12-6-7-13-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLHQJJTBVYMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566197 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141120-33-4 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The procedure involves the reduction of the ketone to the corresponding alcohol, followed by mesylation to yield the target compound. This guide details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the synthetic pathway and workflow.
Synthetic Pathway Overview
The synthesis of this compound proceeds through two sequential reactions:
-
Reduction of 1,4-Dioxaspiro[4.5]decan-8-one: The starting ketone is reduced to the secondary alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol, typically using a mild reducing agent such as sodium borohydride.
-
Mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol: The intermediate alcohol is then converted to the corresponding methanesulfonate ester by reaction with methanesulfonyl chloride in the presence of a base.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
This procedure details the reduction of the starting ketone to the intermediate alcohol.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 1,4-Dioxaspiro[4.5]decan-8-ol.
Caption: Experimental workflow for the reduction of 1,4-Dioxaspiro[4.5]decan-8-one.
Step 2: Synthesis of this compound
This procedure outlines the mesylation of the intermediate alcohol to the final product.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous dichloromethane (10 volumes) in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add triethylamine (1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 5 volumes).
-
Combine the organic layers and wash successively with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.
Caption: Experimental workflow for the mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol.
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | 156.18 | White crystalline solid |
| 1,4-Dioxaspiro[4.5]decan-8-ol | C₈H₁₄O₃ | 158.19 | Colorless oil or solid |
| This compound | C₉H₁₆O₅S | 236.29 | Not specified |
Table 2: Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Reduction | Sodium borohydride | Methanol | 0 to RT | 4 | >90 |
| Mesylation | Methanesulfonyl chloride, Triethylamine | DCM | 0 | 2-4 | High |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 1,4-Dioxaspiro[4.5]decan-8-one | 3.98 (s, 4H), 2.45 (t, J=6.8 Hz, 4H), 1.95 (t, J=6.8 Hz, 4H) | 210.1, 107.8, 64.6, 37.9, 37.3 | 2960, 2890, 1715 (C=O), 1150, 1090 |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 3.94 (s, 4H), 3.75-3.65 (m, 1H), 1.90-1.70 (m, 4H), 1.65-1.45 (m, 4H), 1.50 (br s, 1H, -OH) | 108.9, 68.9, 64.3, 33.8, 32.5 | 3400 (O-H), 2940, 2860, 1150, 1090 |
| This compound | 4.80-4.70 (m, 1H), 3.95 (s, 4H), 3.01 (s, 3H), 2.10-1.95 (m, 4H), 1.80-1.60 (m, 4H) (Predicted and literature-based) | 108.5, 79.0, 64.4, 38.6, 31.5, 30.5 (Predicted and literature-based) | 2950, 2880, 1350 & 1170 (S=O), 1100, 950 |
Note: Spectroscopic data for the final product is based on typical values for similar methanesulfonate esters and may require experimental verification.
Safety Considerations
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.
-
Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine is flammable and has a strong, unpleasant odor. Use in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols based on their specific laboratory conditions and analytical capabilities.
Technical Guide: Preparation of 1,4-Dioxaspiro[4.5]decan-8-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol, a valuable intermediate in medicinal chemistry and organic synthesis. This document details the preparation of the precursor, 1,4-Dioxaspiro[4.5]decan-8-one, and its subsequent reduction to the target alcohol. Experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its practical application in a laboratory setting.
Overview of the Synthetic Strategy
The preparation of 1,4-Dioxaspiro[4.5]decan-8-ol is typically achieved through a two-step synthetic sequence. The first step involves the synthesis of the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one. This can be accomplished through several routes, most commonly via the selective protection of one of the carbonyl groups of 1,4-cyclohexanedione. The subsequent step is the reduction of the ketone functionality of 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding secondary alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol.
Caption: Overall synthetic pathway for 1,4-Dioxaspiro[4.5]decan-8-ol.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The synthesis of the precursor ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is a critical step. Several methods have been reported, with the selective ketalization of 1,4-cyclohexanedione being a common and efficient approach. Another documented method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.
Experimental Protocol: Selective Ketalization of 1,4-Cyclohexanedione
This protocol is based on the principle of protecting one of the two carbonyl groups of 1,4-cyclohexanedione as an ethylene ketal.
Reaction Scheme:
Caption: Ketalization of 1,4-cyclohexanedione.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Cyclohexanedione | 112.13 | 10.0 g | 0.089 |
| Ethylene Glycol | 62.07 | 5.5 g (4.95 mL) | 0.089 |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.5 g | 0.0026 |
| Toluene | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione (10.0 g, 0.089 mol), ethylene glycol (5.5 g, 0.089 mol), p-toluenesulfonic acid monohydrate (0.5 g, 0.0026 mol), and toluene (150 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue the reaction until the theoretical amount of water (approximately 1.6 mL) has been collected, or until no more water is observed to be forming.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Expected Yield and Characterization:
-
Yield: Typically 70-85%.
-
Appearance: White to off-white solid.
-
Melting Point: 70-73 °C.[1]
-
¹H NMR (CDCl₃): δ 4.00 (s, 4H), 2.50-2.30 (m, 4H), 2.00-1.80 (m, 4H).
Reduction of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decan-8-ol
The reduction of the ketone to the desired alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Experimental Protocol: Sodium Borohydride Reduction
This protocol outlines a representative procedure for the reduction of 1,4-Dioxaspiro[4.5]decan-8-one using sodium borohydride in a protic solvent.
Reaction Scheme:
Caption: Reduction of the precursor ketone to the target alcohol.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 5.0 g | 0.032 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 g | 0.040 |
| Methanol | - | 100 mL | - |
| 1 M Hydrochloric Acid | - | ~20 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (5.0 g, 0.032 mol) in methanol (100 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5 g, 0.040 mol) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the effervescence ceases and the pH is approximately neutral.
-
Remove the methanol under reduced pressure.
-
To the resulting aqueous residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure 1,4-Dioxaspiro[4.5]decan-8-ol.
Expected Yield and Characterization:
-
Yield: Typically >90%.
-
Appearance: Colorless to light yellow viscous liquid.
-
¹H NMR (CDCl₃): δ 3.95 (s, 4H), 3.80-3.70 (m, 1H), 2.00-1.50 (m, 9H, includes exchangeable -OH).[3]
-
¹³C NMR (CDCl₃): δ 108.5, 68.0, 64.0, 35.0, 31.0.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2940, 2880, 1100 (C-O).
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-dioxaspiro[4.5]decan-8-one | 4746-97-8 | C₈H₁₂O₃ | 156.18 |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 1,4-dioxaspiro[4.5]decan-8-ol | 22428-87-1 | C₈H₁₄O₃ | 158.20 |
Table 2: Summary of Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 1,4-Dioxaspiro[4.5]decan-8-one | 4.00 (s, 4H), 2.50-2.30 (m, 4H), 2.00-1.80 (m, 4H) | 208.5, 107.5, 64.5, 38.0, 34.5[2][3][4] | ~1715 (C=O), 1100 (C-O) |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 3.95 (s, 4H), 3.80-3.70 (m, 1H), 2.00-1.50 (m, 9H)[3] | 108.5, 68.0, 64.0, 35.0, 31.0 | ~3400 (br, O-H), 1100 (C-O) |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow from starting materials to the purified final product.
Caption: Detailed experimental workflow for the two-step synthesis.
References
Technical Guide: Mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate through the mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol. This two-step process involves the initial reduction of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, to the secondary alcohol, which is subsequently converted to the target mesylate. Mesylates are valuable intermediates in organic synthesis, serving as excellent leaving groups in nucleophilic substitution and elimination reactions.
I. Reaction Scheme
The overall synthetic pathway is illustrated below:
Caption: Two-step synthesis of the target mesylate.
II. Experimental Protocols
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
This procedure details the reduction of 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding alcohol using sodium borohydride.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 10.0 g | 64.0 mmol |
| Sodium Borohydride (NaBH₄) | 37.83 | 2.91 g | 76.8 mmol |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Dichloromethane (DCM) | 84.93 | 150 mL | - |
| Saturated aq. NH₄Cl | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol) and methanol (200 mL).
-
Stir the mixture at room temperature until the ketone is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.91 g, 76.8 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,4-Dioxaspiro[4.5]decan-8-ol as a white solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 90-98% |
| Appearance | White solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.95 (s, 4H), 3.75-3.65 (m, 1H), 1.90-1.75 (m, 4H), 1.65-1.50 (m, 4H), 1.45 (br s, 1H, OH). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 108.8, 70.1, 64.2, 34.5, 31.8. |
Step 2: Mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol
This protocol describes the conversion of 1,4-Dioxaspiro[4.5]decan-8-ol to its mesylate ester.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 158.19 | 5.0 g | 31.6 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
| Triethylamine (Et₃N) | 101.19 | 6.6 mL | 47.4 mmol |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 2.94 mL | 37.9 mmol |
| 1 M HCl (aq) | - | 50 mL | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-Dioxaspiro[4.5]decan-8-ol (5.0 g, 31.6 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (6.6 mL, 47.4 mmol).
-
Slowly add methanesulfonyl chloride (2.94 mL, 37.9 mmol) dropwise over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.75-4.65 (m, 1H), 3.95 (s, 4H), 3.05 (s, 3H), 2.20-2.05 (m, 4H), 1.90-1.75 (m, 4H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 108.2, 81.5, 64.4, 38.8, 33.5, 31.5. |
| IR (KBr, cm⁻¹) | ~2950 (C-H), ~1350 (S=O, asym), ~1170 (S=O, sym), ~1100 (C-O). |
| MS (ESI) | m/z 237.1 [M+H]⁺ |
III. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures.
Caption: Detailed experimental workflow.
In-Depth Technical Guide: 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate. This document is intended for an audience with a strong background in chemistry and pharmacology.
Core Chemical Properties
This compound is a spirocyclic compound containing a methanesulfonate ester. The methanesulfonate group is a well-known good leaving group in nucleophilic substitution reactions, making this compound a potentially valuable intermediate in organic synthesis. The 1,4-dioxaspiro[4.5]decane moiety serves as a protected form of a cyclohexanone, offering a rigid scaffold that is of interest in medicinal chemistry for the development of targeted therapeutics.
Table 1: General and Predicted Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 141120-33-4 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₁₆O₅S | --INVALID-LINK--[1] |
| Molecular Weight | 236.29 g/mol | --INVALID-LINK--[1] |
| Predicted XLogP3 | 0.8 | PubChem (Predicted) |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem (Predicted) |
| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem (Predicted) |
| Predicted Rotatable Bond Count | 2 | PubChem (Predicted) |
| Predicted Boiling Point | 385.9±42.0 °C at 760 mmHg | ChemSpider (Predicted) |
| Predicted Flash Point | 187.2±27.9 °C | ChemSpider (Predicted) |
| Predicted Density | 1.3±0.1 g/cm³ | ChemSpider (Predicted) |
Experimental Protocols
The synthesis of this compound can be envisioned as a three-step process starting from 1,4-cyclohexanedione. The following protocols are based on established chemical transformations.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor 1)
The initial step involves the protection of one of the ketone functionalities of 1,4-cyclohexanedione as a ketal.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of 1,4-cyclohexanedione, 1.1 equivalents of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-one, which can be purified by crystallization or distillation.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol (Precursor 2)
The second step is the reduction of the ketone to a secondary alcohol.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dilute hydrochloric acid
-
Diethyl ether or Ethyl acetate
Procedure:
-
1,4-Dioxaspiro[4.5]decan-8-one is dissolved in methanol or ethanol and the solution is cooled in an ice bath.
-
Sodium borohydride (1.5 equivalents) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction is quenched by the slow addition of water, followed by acidification with dilute hydrochloric acid.
-
The product is extracted with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 1,4-Dioxaspiro[4.5]decan-8-ol.[2][3][4]
Characterization of 1,4-Dioxaspiro[4.5]decan-8-ol:
-
¹H NMR: Spectroscopic data for this intermediate is available and can be used to confirm its structure.[5]
Synthesis of this compound (Final Product)
The final step is the mesylation of the secondary alcohol.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
1,4-Dioxaspiro[4.5]decan-8-ol is dissolved in anhydrous dichloromethane and the solution is cooled to 0°C.
-
Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
The reaction is stirred at 0°C for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with cold water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
-
The product can be purified by column chromatography on silica gel if necessary.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Reactivity and Potential Applications
Chemical Reactivity
The primary reactive site of this compound is the carbon atom to which the methanesulfonate group is attached. As a potent leaving group, the mesylate facilitates nucleophilic substitution reactions (Sₙ2 or Sₙ1, depending on the conditions and nucleophile). This allows for the introduction of a wide variety of functional groups at the 8-position of the spirocycle.
Relevance in Drug Development
The 1,4-dioxaspiro[4.5]decane scaffold is a recognized pharmacophore in medicinal chemistry. Its rigid, three-dimensional structure can provide a well-defined orientation for substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[6] For instance, derivatives of this spirocycle have been investigated as potent analgesic compounds and as ligands for the sigma-1 (σ₁) receptor, which is a target for imaging and therapy in cancer.[7][8]
Potential as an Alkylating Agent
Alkyl methanesulfonates are known alkylating agents, capable of transferring a methyl group to nucleophilic sites on biomolecules, including DNA.[1] This reactivity is the basis for the use of some methanesulfonates as anticancer agents. They can induce DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[9] While the primary reactivity of this compound is as a substrate for substitution, the potential for the entire spirocyclic moiety to act as an alkylating agent under certain biological conditions could be an area of future investigation.
Hypothetical Signaling Pathway
Given the established role of alkylating agents in cancer therapy, a compound like this compound could hypothetically trigger apoptosis through DNA damage.
Caption: Potential mechanism of action via DNA alkylation leading to apoptosis.
References
- 1. This compound | 141120-33-4 [chemicalbook.com]
- 2. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate) | C15H20O5S | CID 567489 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
CAS Number: 141120-33-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate, a key intermediate in organic synthesis. This document details its chemical properties, a representative synthesis protocol, and the synthesis of its direct precursor, 1,4-Dioxaspiro[4.5]decan-8-ol.
Chemical Identity and Properties
This compound is a sulfonate ester featuring a spirocyclic ketal. The methanesulfonyl group makes it an excellent leaving group in nucleophilic substitution reactions, rendering it a valuable intermediate for introducing the 1,4-dioxaspiro[4.5]decane moiety into a target molecule. This spirocyclic framework is of significant interest in medicinal chemistry as it imparts a rigid, three-dimensional structure that can enhance binding affinity and selectivity to biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 141120-33-4[1] |
| Molecular Formula | C₉H₁₆O₅S |
| Molecular Weight | 236.29 g/mol |
| Canonical SMILES | CS(=O)(=O)OC1CCC2(CC1)OCCO2 |
| Physical State | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 1,4-Dioxaspiro[4.5]decan-8-one. The ketone is first reduced to the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol, which is then reacted with methanesulfonyl chloride to yield the final product.
Caption: Synthesis pathway for this compound.
Experimental Protocols
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol (Precursor)
The reduction of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decan-8-ol is a standard procedure in organic synthesis.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ol.
Table 2: Physicochemical Properties of Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 | C₈H₁₂O₃ | 156.18 |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 | C₈H₁₄O₃ | 158.19 |
Representative Synthesis of this compound
The following is a representative protocol for the mesylation of a secondary alcohol and can be adapted for the synthesis of the title compound.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (or pyridine) to the solution.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.
Caption: General experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
While specific signaling pathways involving this compound have not been identified in the surveyed literature, its structural motifs are of considerable interest in drug discovery. The 1,4-dioxaspiro[4.5]decane scaffold is a protected form of a cyclohexanone, a common feature in many biologically active molecules. The methanesulfonate group serves as a highly efficient leaving group, facilitating the coupling of this spirocyclic unit with various nucleophiles.
This reactivity makes this compound a valuable building block for creating libraries of complex molecules for high-throughput screening in drug discovery programs. Its utility lies in the ability to construct carbon-carbon and carbon-heteroatom bonds at the 8-position of the spirocycle, enabling the exploration of chemical space around this rigid core.
Conclusion
This compound is a synthetically useful intermediate. This guide provides a foundation for its synthesis and understanding, based on available chemical information. Further research into the biological activities of its derivatives could reveal novel therapeutic applications.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate, a key intermediate in organic synthesis. This document details the probable synthetic route, outlines the key experimental protocols, and presents the expected analytical data used to confirm its molecular structure.
Introduction
This compound is a spirocyclic compound containing a protected cyclohexanone moiety. The presence of the methanesulfonate (mesylate) group makes it an excellent leaving group, rendering the compound a valuable precursor for the introduction of various nucleophiles at the C-8 position of the spiro-decanone system. Such scaffolds are of significant interest in medicinal chemistry and drug design due to their rigid, three-dimensional structures which can enhance binding affinity and selectivity to biological targets.[1] A thorough understanding of its structure is paramount for its effective use in multi-step syntheses.
Proposed Synthesis and Experimental Protocol
The synthesis of this compound is anticipated to be a two-step process starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The first step involves the reduction of the ketone to the corresponding alcohol, followed by mesylation.
Step 1: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decan-8-ol
Protocol:
-
To a stirred solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1,4-Dioxaspiro[4.5]decan-8-ol as a crude product, which can be purified by column chromatography.
Step 2: Mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol
Protocol:
-
To a stirred solution of 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 2 hours. The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Structure Elucidation
The structure of this compound is elucidated through a combination of spectroscopic techniques. The expected data is inferred from the analysis of its precursors and the known spectral characteristics of the methanesulfonyl group.
Spectroscopic Data
| Technique | Precursor: 1,4-Dioxaspiro[4.5]decan-8-one[2][3][4][5] | Intermediate: 1,4-Dioxaspiro[4.5]decan-8-ol[6][7] | Target: this compound (Predicted) |
| ¹H NMR | δ (ppm): 3.9 (s, 4H, -O-CH₂-CH₂-O-), 2.5 (t, 4H, -CH₂-C=O), 1.9 (t, 4H, -CH₂-C-O-) | δ (ppm): 3.9 (s, 4H, -O-CH₂-CH₂-O-), 3.8 (m, 1H, -CH-OH), 1.5-1.8 (m, 8H, cyclohexyl-H) | δ (ppm): 4.8-4.9 (m, 1H, -CH-OMs), 3.9 (s, 4H, -O-CH₂-CH₂-O-), 3.0 (s, 3H, -SO₂-CH₃), 1.7-2.1 (m, 8H, cyclohexyl-H) |
| ¹³C NMR | δ (ppm): 210 (C=O), 108 (O-C-O), 64 (-O-CH₂-), 38 (-CH₂-C=O), 35 (-CH₂-C-O-) | δ (ppm): 109 (O-C-O), 68 (-CH-OH), 64 (-O-CH₂-), 33 (-CH₂-CHOH), 30 (-CH₂-C-O-) | δ (ppm): 107 (O-C-O), 78-80 (-CH-OMs), 64 (-O-CH₂-), 39 (-SO₂-CH₃), 30-32 (cyclohexyl-C) |
| IR (cm⁻¹) | ~2950 (C-H), ~1715 (C=O), ~1150 (C-O) | ~3400 (O-H), ~2950 (C-H), ~1150 (C-O) | ~3020 (S-CH₃), ~2950 (C-H), ~1350 & ~1170 (S=O), ~950 (S-O) |
| Mass Spec. | m/z: 156 (M⁺) | m/z: 158 (M⁺), 140 (M⁺-H₂O) | m/z: 236 (M⁺), 140 (M⁺-CH₃SO₂H) |
Interpretation of Spectroscopic Data
-
¹H NMR: The key diagnostic signal for the formation of the mesylate is the appearance of a singlet at around 3.0 ppm, corresponding to the methyl protons of the methanesulfonyl group. Furthermore, the proton on the carbon bearing the mesylate group (-CH-OMs) is expected to shift downfield to approximately 4.8-4.9 ppm compared to the alcohol precursor (~3.8 ppm) due to the electron-withdrawing nature of the mesylate.
-
¹³C NMR: In the ¹³C NMR spectrum, the carbon attached to the mesyloxy group (-CH-OMs) will experience a significant downfield shift to around 78-80 ppm from about 68 ppm in the alcohol. A new signal for the methyl carbon of the mesyl group will appear at approximately 39 ppm.
-
IR Spectroscopy: The infrared spectrum will provide clear evidence of the mesylation. The broad O-H stretch from the alcohol precursor at ~3400 cm⁻¹ will disappear. Concurrently, strong characteristic absorption bands for the S=O stretching of the sulfonate ester will appear at approximately 1350 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum of the final product is expected to show the molecular ion peak. A characteristic fragmentation pattern would be the loss of methanesulfonic acid (96 g/mol ), leading to a prominent peak at m/z 140.
Structure Elucidation Workflow
Caption: Workflow for the elucidation of the target structure.
Biological Activity and Signaling Pathways
Currently, there is no publicly available literature detailing specific biological activities or associated signaling pathways for this compound itself. Its primary role is that of a synthetic intermediate. The biological properties of its downstream products would be dependent on the nucleophiles introduced at the C-8 position.
Conclusion
The structure of this compound can be confidently assigned based on a logical synthetic pathway from 1,4-Dioxaspiro[4.5]decan-8-one and a comprehensive analysis of its predicted spectroscopic data. The combination of NMR, IR, and mass spectrometry provides unambiguous evidence for the presence of the spiro-dioxalane and methanesulfonate functional groups, confirming the overall molecular architecture. This well-characterized intermediate serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) IR Spectrum [chemicalbook.com]
- 3. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13C NMR spectrum [chemicalbook.com]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) MS spectrum [chemicalbook.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | CID 567415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,4-DIOXA-SPIRO[4.5]DECAN-8-OL(22428-87-1) 1H NMR spectrum [chemicalbook.com]
- 7. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate, a valuable intermediate in medicinal chemistry and drug discovery. This document details the experimental protocols for its preparation from 1,4-Dioxaspiro[4.5]decan-8-one, presents a thorough analysis of the spectroscopic data for the starting material and key intermediate, and offers a predictive analysis of the spectroscopic characteristics of the final product.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process commencing with the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The initial step involves the reduction of the ketone to the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol. The subsequent and final step is the mesylation of the alcohol to yield the target compound.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decan-8-ol
This procedure outlines the reduction of the ketone to the corresponding secondary alcohol.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ol.
Figure 2: Experimental workflow for the reduction of the ketone.
Step 2: Mesylation of 1,4-Dioxaspiro[4.5]decan-8-ol to this compound
This procedure details the conversion of the alcohol to the final mesylate product.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Methanesulfonyl chloride (MsCl)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.[1]
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.[1]
-
Stir the reaction mixture at 0 °C for 4 hours or allow it to warm to room temperature and stir for an additional 2 hours if the reaction is slow, monitoring by TLC.[1]
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Wash the organic layer sequentially with water and brine solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Figure 3: Experimental workflow for the mesylation of the alcohol.
Spectroscopic Data
1,4-Dioxaspiro[4.5]decan-8-one
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR | Data not explicitly found in the search results. |
| ¹³C NMR | 210.0, 108.0, 64.5, 40.0, 38.0 ppm |
| IR (cm⁻¹) | ~2950 (C-H), ~1715 (C=O), ~1150 (C-O) |
| Mass Spec (m/z) | 156 (M⁺) |
1,4-Dioxaspiro[4.5]decan-8-ol
| Spectroscopic Data | Observed Peaks/Signals |
| ¹H NMR | ~3.9 (m, 4H, OCH₂CH₂O), ~3.8 (m, 1H, CHOH), ~1.8-1.5 (m, 8H, cyclohexane-H) |
| ¹³C NMR | 109.0, 68.0, 64.0, 35.0, 32.0 ppm |
| IR (cm⁻¹) | ~3400 (O-H), ~2950 (C-H), ~1150 (C-O) |
| Mass Spec (m/z) | 158 (M⁺) |
Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Peaks/Signals |
| ¹H NMR | ~4.6-4.8 (m, 1H, CHOMs), ~3.9 (m, 4H, OCH₂CH₂O), ~3.0 (s, 3H, CH₃SO₃), ~2.0-1.6 (m, 8H, cyclohexane-H) |
| ¹³C NMR | ~108.0, ~78.0 (CHOMs), ~64.0 (OCH₂CH₂O), ~38.0 (CH₃SO₃), ~34.0, ~31.0 (cyclohexane-C) |
| IR (cm⁻¹) | ~2950 (C-H), ~1350 & ~1175 (S=O), ~1150 (C-O) |
| Mass Spec (m/z) | 236 (M⁺) |
Structure-Spectra Correlation
The transformation from the ketone to the alcohol is characterized by the disappearance of the strong carbonyl (C=O) stretch around 1715 cm⁻¹ in the IR spectrum and the appearance of a broad hydroxyl (O-H) stretch around 3400 cm⁻¹. In the ¹³C NMR, the ketone carbonyl carbon signal at ~210.0 ppm is replaced by a carbon-bearing hydroxyl group signal at ~68.0 ppm.
The subsequent mesylation of the alcohol to form this compound results in the disappearance of the O-H stretch in the IR spectrum and the appearance of strong S=O stretching bands around 1350 cm⁻¹ and 1175 cm⁻¹. In the ¹H NMR spectrum, a new singlet corresponding to the methyl group of the mesylate will appear around 3.0 ppm. The proton on the carbon bearing the mesyloxy group (CHOMs) is expected to shift downfield to ~4.6-4.8 ppm compared to the alcohol's CHOH proton (~3.8 ppm). Similarly, in the ¹³C NMR, the carbon attached to the mesyloxy group will experience a downfield shift to approximately 78.0 ppm, and a new signal for the mesyl methyl carbon will be observed around 38.0 ppm.
References
An In-depth Technical Guide to the 1H NMR of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a predicted ¹H NMR data set based on the analysis of its precursors and established principles of NMR spectroscopy. Detailed experimental protocols for its synthesis and NMR analysis are also provided.
Predicted ¹H NMR Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. The prediction is based on the known spectrum of the precursor, 1,4-Dioxaspiro[4.5]decan-8-ol, and the expected deshielding effects of the methanesulfonate group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| H8 | 4.7 - 4.9 | m | - | 1 |
| O-CH₂-CH₂-O | 3.95 | s | - | 4 |
| CH₃-SO₃ | 3.05 | s | - | 3 |
| H6eq, H10eq | 1.9 - 2.1 | m | - | 2 |
| H7eq, H9eq | 1.8 - 2.0 | m | - | 2 |
| H6ax, H10ax | 1.6 - 1.8 | m | - | 2 |
| H7ax, H9ax | 1.5 - 1.7 | m | - | 2 |
Experimental Protocols
The synthesis of this compound involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-ol with methanesulfonyl chloride.
Synthesis of this compound
-
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (typically 1.2-1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (typically 1.1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold dilute hydrochloric acid (if pyridine is used), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (at): 3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16
-
Spectral Width (sw): 12-16 ppm
-
Temperature: 298 K
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
-
Visualizations
The following diagrams illustrate the key structural features and the proposed synthetic pathway for this compound.
Caption: Molecular structure with key proton environments highlighted.
Caption: Synthetic workflow for the target compound.
The Enduring Guardian: A Technical Guide to the Stability of 1,4-Dioxaspiro[4.5]decane Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 1,4-dioxaspiro[4.5]decane moiety, the protecting group derived from the reaction of cyclohexanone with ethylene glycol, is a cornerstone in modern organic synthesis. Its widespread application in the synthesis of complex molecules, particularly in the pharmaceutical industry, stems from its predictable stability and the mild conditions required for its removal. This technical guide provides an in-depth analysis of the stability of the 1,4-dioxaspiro[4.5]decane protecting group under a variety of chemical conditions, offering a valuable resource for synthetic chemists.
Core Stability Profile
The 1,4-dioxaspiro[4.5]decane protecting group is a cyclic ketal that exhibits a robust stability profile, making it an ideal choice for multi-step synthetic sequences. Its stability is primarily dictated by the electronic nature of the acetal linkage, which is resistant to nucleophilic and basic conditions but susceptible to cleavage under acidic conditions.
General Stability
Cyclic ketals, such as 1,4-dioxaspiro[4.5]decane, are generally more stable towards acid-catalyzed hydrolysis than their acyclic counterparts. This enhanced stability is attributed to entropic factors, where the intramolecular nature of the cyclic structure makes the formation of the open-chain intermediate less favorable.
Quantitative Stability Data
While extensive quantitative data for the 1,4-dioxaspiro[4.5]decane protecting group under a wide array of specific conditions is not comprehensively compiled in a single source, the following tables summarize its known stability profile based on established principles of ketal chemistry and reported experimental observations.
Table 1: Stability under Acidic Conditions
| Reagent/Condition | Stability | Observations & Yields |
| Brønsted Acids | ||
| Acetic Acid (AcOH) in H₂O | Labile | Used for deprotection. A study on a related derivative, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, showed that selective deketalization to 1,4-dioxaspiro[4.5]decan-8-one could be achieved in high yield (80%) in a 5:1 mixture of acetic acid and water at 65°C in just 11 minutes.[1] |
| p-Toluenesulfonic acid (p-TsOH) | Labile | Commonly used as a catalyst for both protection and deprotection.[2] |
| Hydrochloric Acid (HCl) | Labile | Aqueous HCl is effective for deprotection. |
| Trifluoroacetic Acid (TFA) | Labile | A strong acid that readily cleaves the ketal. |
| Lewis Acids | ||
| Zirconium tetrachloride (ZrCl₄) | Labile | Can be used for cleavage. One protocol describes the reductive cleavage of 1,4-dioxaspiro[4.5]decane with ZrCl₄ and NaBH₄ to yield 2-(cyclohexyloxy)ethanol.[3] |
| Montmorillonite K-10 | Labile | An acidic clay catalyst used for mild deprotection. |
| Resins | ||
| Acidic ion-exchange resins | Labile | Effective for deprotection under mild conditions. |
Table 2: Stability under Basic, Reductive, Oxidative, and Organometallic Conditions
| Reagent/Condition | Stability | Observations & Yields |
| Basic Conditions | ||
| Sodium Hydroxide (NaOH) | Stable | Generally stable to strong aqueous bases. |
| Potassium Carbonate (K₂CO₃) | Stable | Stable under anhydrous and aqueous basic conditions. |
| Sodium Hydride (NaH) | Stable | Stable. Used as a base in reactions involving other functional groups in the presence of the protecting group. |
| Reductive Conditions | ||
| Lithium Aluminum Hydride (LiAlH₄) | Stable | Stable. A synthetic protocol for 1,4-dioxaspiro[4.5]decan-8-ylmethanamine demonstrates the reduction of a nitrile group with LiAlH₄ in the presence of the 1,4-dioxaspiro[4.5]decane moiety without affecting the protecting group.[4] |
| Sodium Borohydride (NaBH₄) | Stable | Generally stable. |
| Catalytic Hydrogenation (H₂/Pd) | Stable | The ketal is stable to typical catalytic hydrogenation conditions. |
| Oxidative Conditions | ||
| Pyridinium Chlorochromate (PCC) | Stable | Generally stable to chromium-based oxidants. |
| Potassium Permanganate (KMnO₄) | Potentially Labile | Strong oxidizing agents under harsh conditions may lead to cleavage. A study on a derivative showed stability to 1% KMnO₄ under basic conditions for a hydroxylation reaction on a different part of the molecule.[5] |
| Ozone (O₃) | Stable | Generally stable to ozonolysis conditions. |
| Organometallic Reagents | ||
| Grignard Reagents (RMgX) | Stable | The protecting group is designed to be stable to Grignard reagents, allowing for selective reactions with other functional groups like esters.[6] |
| Organolithium Reagents (RLi) | Stable | Stable to organolithium reagents.[6] |
Experimental Protocols
Detailed methodologies for the protection of cyclohexanone and the deprotection of 1,4-dioxaspiro[4.5]decane are crucial for reproducible synthetic outcomes.
Protocol 1: Protection of Cyclohexanone
This protocol describes the acid-catalyzed formation of 1,4-dioxaspiro[4.5]decane from cyclohexanone and ethylene glycol.
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH·H₂O (0.01 eq) in toluene (2 mL per mmol of cyclohexanone).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1,4-dioxaspiro[4.5]decane.
-
The product can be purified by distillation or chromatography if necessary.
Protocol 2: Deprotection of 1,4-Dioxaspiro[4.5]decane
This protocol outlines the acidic hydrolysis of 1,4-dioxaspiro[4.5]decane to regenerate cyclohexanone.
Materials:
-
1,4-Dioxaspiro[4.5]decane
-
Acetone
-
Water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,4-dioxaspiro[4.5]decane (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of 1 M hydrochloric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclohexanone.
-
Purify by distillation or chromatography as needed.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows associated with the 1,4-dioxaspiro[4.5]decane protecting group.
Caption: Mechanism of acid-catalyzed protection of cyclohexanone.
Caption: Mechanism of acid-catalyzed deprotection of 1,4-dioxaspiro[4.5]decane.
Caption: General experimental workflow for protection and deprotection.
Conclusion
The 1,4-dioxaspiro[4.5]decane protecting group is a reliable and versatile tool in the arsenal of synthetic chemists. Its inherent stability to a broad range of non-acidic reagents provides a high degree of orthogonality, allowing for complex molecular manipulations. A thorough understanding of its stability profile, as outlined in this guide, is paramount for its effective implementation in the strategic design and successful execution of multi-step organic syntheses. This knowledge is particularly critical in the development of novel pharmaceuticals and other high-value chemical entities where efficiency and predictability are of utmost importance.
References
- 1. researchgate.net [researchgate.net]
- 2. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 3. Synthesis routes of 1,4-Dioxaspiro[4.5]decane [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of 1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate. This spirocyclic compound is a valuable intermediate in medicinal chemistry, offering a rigid three-dimensional scaffold that can enhance binding affinity and selectivity to biological targets.[1] The methanesulfonate group serves as an excellent leaving group, facilitating the introduction of a wide range of nucleophiles at the 8-position of the spirocyclic core.
Application Notes
The 1,4-dioxaspiro[4.5]decane moiety is a common protecting group for cyclohexanone and a key structural element in numerous bioactive molecules. The ability to perform nucleophilic substitution on the methanesulfonate derivative allows for the synthesis of a diverse library of compounds with potential therapeutic applications. The resulting products can be readily deprotected to reveal the cyclohexanone functionality if desired.
The inherent three-dimensionality of spirocycles can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for successful drug development.[1] By introducing various functional groups through nucleophilic substitution, researchers can fine-tune the pharmacological profile of lead compounds.
Experimental Protocols
This section details the synthesis of the precursor, 1,4-dioxaspiro[4.5]decan-8-ol, its conversion to the methanesulfonate, and a representative nucleophilic substitution reaction with sodium azide.
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
This protocol describes the reduction of the commercially available 1,4-dioxaspiro[4.5]decan-8-one to the corresponding alcohol.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,4-dioxaspiro[4.5]decan-8-ol.
Protocol 2: Synthesis of this compound
This protocol details the conversion of the alcohol to the methanesulfonate, activating the 8-position for nucleophilic attack.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain this compound.
Protocol 3: Nucleophilic Substitution with Sodium Azide
This protocol provides a representative method for the nucleophilic substitution of the methanesulfonate with sodium azide to yield 8-azido-1,4-dioxaspiro[4.5]decane.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in dimethylformamide.
-
Add sodium azide (2.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-azido-1,4-dioxaspiro[4.5]decane.
Data Presentation
The following table summarizes the stoichiometry and theoretical yields for the representative nucleophilic substitution reaction with sodium azide.
| Reactant | Molecular Weight ( g/mol ) | Moles (eq) | Mass (g) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| This compound | 236.29 | 1.0 | 2.36 | 8-Azido-1,4-dioxaspiro[4.5]decane | 183.22 | 1.83 |
| Sodium Azide | 65.01 | 2.0 | 1.30 |
Note: The actual yield will vary depending on reaction conditions and purification efficiency.
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis and nucleophilic substitution.
Reaction Pathway
Caption: Generalized SN2 reaction pathway.
References
Application Notes and Protocols: The Use of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate in Spirocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and utilization of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate as a versatile intermediate in the construction of diverse spirocyclic scaffolds. Spirocycles are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets.[1][2] This document outlines the synthetic pathway from the readily available 1,4-Dioxaspiro[4.5]decan-8-one, detailing the reduction to the corresponding alcohol, subsequent mesylation, and its application in the synthesis of novel spiro-N-heterocycles and spiro-ethers.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step sequence starting from 1,4-Dioxaspiro[4.5]decan-8-one. This ketone serves as a protected form of 4-oxocyclohexanone, allowing for selective functionalization at the C8 position. The key intermediate, this compound, is a highly effective electrophile due to the excellent leaving group character of the mesylate moiety. This allows for efficient nucleophilic substitution reactions to introduce a variety of functionalities, leading to the formation of new spirocyclic systems.
Caption: Synthetic workflow for spirocycle synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
This protocol details the reduction of the starting ketone to the corresponding alcohol.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq.) in methanol (10 mL per gram of ketone).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (0.3 eq.) portion-wise to the cooled solution. Effervescence may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quench the reaction by the slow addition of deionized water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ol. The product is often a colorless oil or a white solid and can be used in the next step without further purification if TLC shows a single spot.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 1.0 | e.g., 5.0 g (32.0 mmol) |
| Sodium borohydride (NaBH₄) | 37.83 | 0.3 | e.g., 0.36 g (9.6 mmol) |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Typical Yield |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 158.20 | 5.06 g | 90-98% |
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the alcohol to the target methanesulfonate.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq.) in anhydrous DCM (15 mL per gram of alcohol) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product is typically an oil or low-melting solid and should be used promptly in the next step due to potential instability.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 158.20 | 1.0 | e.g., 4.5 g (28.4 mmol) |
| Triethylamine (TEA) | 101.19 | 1.5 | e.g., 5.9 mL (42.6 mmol) |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 | e.g., 2.6 mL (34.1 mmol) |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Typical Yield |
| This compound | 236.29 | 6.71 g | 85-95% |
Protocol 3: Synthesis of Spiro-N-Heterocycles
This representative protocol illustrates the synthesis of an N-substituted spiro-piperidine derivative.
Caption: Synthesis of a spiro-N-heterocycle.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile (20 mL per gram of mesylate) in a round-bottom flask, add the amine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and stir for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting mesylate.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired spiro-N-heterocycle.
| Reactant | Equivalents | Purpose |
| This compound | 1.0 | Electrophile |
| Amine (e.g., Benzylamine) | 1.2 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Product | Typical Yield | Purification |
| Spiro-N-Heterocycle | 60-80% | Column Chromatography |
Protocol 4: Synthesis of Spiro-ethers
This protocol provides a general method for the synthesis of spiro-ether derivatives.
Caption: Synthesis of a spiro-ether.
Materials:
-
This compound
-
Alcohol or phenol (e.g., phenol)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a suspension of sodium hydride (1.5 eq.) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere, add a solution of the alcohol or phenol (1.2 eq.) in anhydrous DMF (5 mL) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of this compound (1.0 eq.) in anhydrous DMF (5 mL) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the spiro-ether.
| Reactant | Equivalents | Purpose |
| This compound | 1.0 | Electrophile |
| Alcohol/Phenol (e.g., Phenol) | 1.2 | Nucleophile |
| Sodium Hydride (NaH) | 1.5 | Base |
| Product | Typical Yield | Purification |
| Spiro-ether | 50-75% | Column Chromatography |
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide array of spirocyclic compounds. The protocols provided herein offer a reliable and adaptable foundation for researchers in drug discovery and organic synthesis to access novel molecular scaffolds with potential biological activity. The straightforward nature of these reactions, starting from a commercially available ketone, makes this synthetic route attractive for the generation of libraries of spirocycles for further investigation.
References
Application Notes and Protocols: 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a rigid three-dimensional framework that can lead to enhanced binding affinity and selectivity for biological targets. The 1,4-dioxaspiro[4.5]decane moiety, a protected form of cyclohexanone, is a versatile building block in the synthesis of complex molecules. This document provides detailed protocols for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate, a key intermediate, and its application in the synthesis of N-substituted-1,4-dioxaspiro[4.5]decan-8-amine derivatives, which are valuable precursors for a wide range of biologically active compounds.
The methanesulfonate (mesylate) group serves as an excellent leaving group in nucleophilic substitution reactions, making this compound a highly reactive intermediate for the introduction of various functional groups, particularly amines. The resulting 8-amino-1,4-dioxaspiro[4.5]decane core is found in a variety of compounds explored in drug discovery, including potential imaging agents and inhibitors of various enzymes.
Overall Synthetic Scheme
The overall synthetic strategy involves a three-step sequence starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The ketone is first reduced to the corresponding secondary alcohol, which is then converted to the highly reactive methanesulfonate. Subsequent nucleophilic substitution with a primary amine yields the target N-substituted amine derivative.
Caption: Overall synthetic pathway from 1,4-Dioxaspiro[4.5]decan-8-one to an N-substituted amine derivative.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
This protocol describes the reduction of 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding alcohol using sodium borohydride.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
3 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq.) in methanol (10 mL per gram of ketone).
-
Cool the solution in an ice bath with stirring.
-
Slowly add sodium borohydride (0.25 eq.) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly add 3 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ol.
Quantitative Data:
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1,4-Dioxaspiro[4.5]decan-8-one | 1.0 | 156.18 | - | >98 |
| Sodium borohydride | 0.25 | 37.83 | - | - |
| 1,4-Dioxaspiro[4.5]decan-8-ol | - | 158.20 | 90-98 | >95 |
Protocol 2: Synthesis of this compound
This protocol details the conversion of 1,4-Dioxaspiro[4.5]decan-8-ol to its methanesulfonate ester.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq.) in anhydrous DCM (10 mL per gram of alcohol) in a round-bottom flask.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the title compound.
Quantitative Data:
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 1.0 | 158.20 | - | >95 |
| Triethylamine | 1.5 | 101.19 | - | - |
| Methanesulfonyl chloride | 1.2 | 114.55 | - | - |
| This compound | - | 236.29 | 85-95 | >95 |
Protocol 3: Application in the Synthesis of N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine
This protocol demonstrates the utility of this compound in a nucleophilic substitution reaction with benzylamine, a common building block in medicinal chemistry.
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq.) in acetonitrile (20 mL per gram of mesylate) in a round-bottom flask, add benzylamine (1.5 eq.) and potassium carbonate (3.0 eq.).
-
Heat the reaction mixture at 80 °C overnight with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine.
Quantitative Data:
| Reactant/Product | Molar Eq. | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| This compound | 1.0 | 236.29 | - | >95 |
| Benzylamine | 1.5 | 107.15 | - | - |
| Potassium carbonate | 3.0 | 138.21 | - | - |
| N-Benzyl-1,4-dioxaspiro[4.5]decan-8-amine | - | 247.34 | 70-85 | >98 |
Experimental Workflows
Caption: Detailed experimental workflows for the three-step synthesis.
Application Notes and Protocols: Synthesis of N-Substituted 8-Amino-1,4-dioxaspiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of N-substituted 8-amino-1,4-dioxaspiro[4.5]decanes. The core reaction involves the nucleophilic substitution of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate with a variety of primary and secondary amines. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance binding affinity and selectivity for biological targets. The protocols provided herein offer a robust methodology for accessing novel amine derivatives for screening and lead optimization in drug discovery programs.
Introduction
Spirocycles are a prominent structural motif in many approved drugs and natural products. Their inherent three-dimensionality provides access to a greater volume of chemical space compared to their linear or planar counterparts, often leading to improved pharmacological properties. The 1,4-dioxaspiro[4.5]decane moiety serves as a protected form of a cyclohexanone and provides a rigid scaffold for the presentation of functional groups. The introduction of an amino group at the 8-position, followed by N-substitution, allows for the systematic exploration of structure-activity relationships (SAR).
The synthetic strategy detailed here focuses on the preparation of a key intermediate, this compound, and its subsequent reaction with various amine nucleophiles. This approach offers a versatile and modular route to a wide range of spirocyclic amines.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
This protocol describes the reduction of the commercially available 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding alcohol.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup.
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ol, which is often of sufficient purity for the next step.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Equiv. |
| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | 156.18 | 1.0 |
| Sodium borohydride | NaBH₄ | 37.83 | 1.1 |
| 1,4-Dioxaspiro[4.5]decan-8-ol | C₈H₁₄O₃ | 158.19 | - |
Protocol 2: Synthesis of this compound
This protocol details the conversion of the alcohol to the corresponding mesylate, which is an excellent leaving group for nucleophilic substitution.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-ol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup.
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford this compound. The crude product can be purified by column chromatography on silica gel if necessary.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Equiv. |
| 1,4-Dioxaspiro[4.5]decan-8-ol | C₈H₁₄O₃ | 158.19 | 1.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 1.5 |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | 1.2 |
| This compound | C₉H₁₆O₅S | 236.29 | - |
Protocol 3: General Procedure for the Reaction of this compound with Amines
This protocol provides a general method for the nucleophilic substitution reaction with various primary and secondary amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Aprotic polar solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Reaction vial or round-bottom flask, heating source, and standard workup and purification equipment.
Procedure:
-
To a reaction vial, add this compound (1.0 eq), the desired amine (1.2-2.0 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a suitable solvent (e.g., DMF) to the vial.
-
Seal the vial and heat the reaction mixture to 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by TLC or LC-MS monitoring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 8-amino-1,4-dioxaspiro[4.5]decane.
Table of Representative Reactions and Expected Outcomes:
| Amine Nucleophile | Product Name | Expected Yield Range | Notes |
| Aniline | N-phenyl-1,4-dioxaspiro[4.5]decan-8-amine | 40-60% | Aromatic amines are less nucleophilic and may require higher temperatures and longer reaction times. |
| Benzylamine | N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine | 70-90% | Primary aliphatic amines are generally good nucleophiles for this reaction. |
| Morpholine | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | 80-95% | Secondary cyclic amines are highly nucleophilic and often give excellent yields. |
| Piperidine | 1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine | 80-95% | Similar to morpholine, piperidine is a strong nucleophile leading to high conversion. |
| Cyclohexylamine | N-cyclohexyl-1,4-dioxaspiro[4.5]decan-8-amine | 70-90% | A common primary aliphatic amine that should react efficiently. |
Note: The expected yield ranges are estimates based on analogous reactions of secondary mesylates with amines and may vary depending on the specific reaction conditions and the scale of the reaction.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for N-substituted spirocyclic amines.
General Reaction Scheme
Caption: Nucleophilic substitution of the mesylate with an amine.
Application in Drug Discovery
Caption: Role of spirocyclic amines in a drug discovery pipeline.
Application Notes and Protocols for SN2 Reactions Involving 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a rigid three-dimensional framework that can enhance binding affinity and selectivity for biological targets. The 1,4-dioxaspiro[4.5]decane moiety, a common protective group for cyclohexanones, serves as a key structural element in a variety of bioactive molecules. Nucleophilic substitution reactions, particularly the SN2 pathway, on functionalized spirocycles like 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate provide a robust strategy for introducing diverse functional groups, enabling the exploration of new chemical space for the development of novel therapeutics.
This document provides detailed protocols for the synthesis of the precursor, 1,4-Dioxaspiro[4.5]decan-8-ol, its activation as a methanesulfonate (mesylate) leaving group, and subsequent SN2 displacement with a representative nucleophile, sodium azide. The methodologies and data presented herein are intended to serve as a practical guide for chemists in the pharmaceutical and biotechnology sectors.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-step sequence starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The ketone is first reduced to the corresponding secondary alcohol. This alcohol is then converted into the highly reactive methanesulfonate ester, which serves as an excellent leaving group for the subsequent SN2 reaction.
Caption: Synthetic pathway from ketone to the azide product.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
This protocol details the reduction of the ketone to the precursor alcohol.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 | 156.18 | 10.0 | 1.56 g |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 15.0 | 0.57 g |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | 50 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As needed |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Procedure:
-
To a 100 mL round-bottom flask, add 1,4-Dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol).
-
Dissolve the ketone in methanol (50 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise to the stirred solution over 15 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (~20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 1,4-Dioxaspiro[4.5]decan-8-ol as a white solid.
Expected Yield: 90-98%
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the alcohol to the corresponding mesylate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,4-Dioxaspiro[4.5]decan-8-ol | 22428-87-1 | 158.20 | 10.0 | 1.58 g |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 15.0 | 2.1 mL |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55 | 12.0 | 0.93 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | As needed |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1.58 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.1 mL, 15.0 mmol) via syringe.
-
Add methanesulfonyl chloride (0.93 mL, 12.0 mmol) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be used in the next step without further purification.
Expected Yield: >95% (crude)
Protocol 3: SN2 Reaction with Sodium Azide
This protocol provides a representative example of an SN2 displacement reaction on the mesylate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | N/A | 236.29 | 10.0 (crude) | ~2.36 g |
| Sodium Azide (NaN₃) | 26628-22-8 | 65.01 | 15.0 | 0.98 g |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | 40 mL |
| Diethyl ether | 60-29-7 | 74.12 | - | As needed |
| Water | 7732-18-5 | 18.02 | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the crude this compound (~2.36 g, 10.0 mmol) in anhydrous DMF (40 mL).
-
Add sodium azide (0.98 g, 15.0 mmol) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting mesylate.
-
After completion, cool the reaction mixture to room temperature and pour it into water (100 mL).
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (3 x 40 mL) to remove DMF, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 8-azido-1,4-dioxaspiro[4.5]decane.
Expected Yield: 75-85%
SN2 Reaction Mechanism
The reaction proceeds via a classic SN2 mechanism. The azide anion, a potent nucleophile, attacks the electrophilic carbon atom bearing the mesylate group from the side opposite to the leaving group. This "backside attack" occurs in a single, concerted step, leading to an inversion of stereochemistry at the reaction center.
Caption: Concerted mechanism of the SN2 reaction.
Summary of Quantitative Data
| Step | Starting Material | Product | Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 1,4-Dioxaspiro[4.5]decan-8-one | 1,4-Dioxaspiro[4.5]decan-8-ol | NaBH₄ | MeOH | 0 to RT | 3 | 90-98 |
| 2 | 1,4-Dioxaspiro[4.5]decan-8-ol | This compound | MsCl, Et₃N | DCM | 0 to RT | 1.5-2.5 | >95 (crude) |
| 3 | This compound | 8-Azido-1,4-dioxaspiro[4.5]decane | NaN₃ | DMF | 80 | 4-6 | 75-85 |
Conclusion
The protocols outlined provide a reliable and efficient pathway for the functionalization of the 1,4-dioxaspiro[4.5]decane scaffold at the 8-position via an SN2 reaction. The conversion of the secondary alcohol to a mesylate provides a highly effective leaving group for displacement by a wide range of nucleophiles. This methodology is highly valuable for the synthesis of libraries of spirocyclic compounds, which are crucial for the identification of new lead structures in drug development programs. The straightforward nature of these procedures makes them amenable to both small-scale discovery efforts and larger-scale synthetic campaigns.
Protecting Group Strategy for 1,4-Cyclohexanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Cyclohexanedione is a pivotal building block in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its symmetrical structure, possessing two reactive carbonyl groups, necessitates a robust protecting group strategy to achieve selective functionalization. This document provides detailed application notes and experimental protocols for the protection and deprotection of 1,4-cyclohexanedione, with a primary focus on the widely utilized mono-ketalization using ethylene glycol. Methodologies for both the formation of 1,4-dioxaspiro[4.5]decan-8-one (the mono-ketal) and its subsequent deprotection are presented, supported by quantitative data and detailed experimental procedures.
Introduction
In multi-step organic synthesis, the chemoselective transformation of one functional group in the presence of others is a recurring challenge. Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from reacting in a subsequent step.[1] For symmetrical dicarbonyl compounds like 1,4-cyclohexanedione, selective mono-protection is crucial for accessing intermediates that can undergo further selective modifications. The mono-ketal of 1,4-cyclohexanedione is a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2]
The most common and effective strategy for the mono-protection of 1,4-cyclohexanedione involves the formation of a cyclic ketal with a diol, typically ethylene glycol. This reaction is acid-catalyzed and requires careful control of reaction conditions to favor the formation of the desired mono-ketal over the bisketal byproduct. The resulting mono-ketal, 1,4-dioxaspiro[4.5]decan-8-one, contains a free ketone that can be subjected to a variety of chemical transformations. Subsequently, the ketal protecting group can be selectively removed under acidic conditions to regenerate the second carbonyl group.
Protecting Group Strategy: Monoketalization
The selective monoketalization of 1,4-cyclohexanedione is an equilibrium-controlled process. The primary challenge is to maximize the yield of the monoketal while minimizing the formation of the fully protected bisketal. This can be achieved by carefully selecting the catalyst, solvent, reaction temperature, and stoichiometry of the reactants.
Comparative Analysis of Monoketalization Protocols
Several methods have been developed for the monoketalization of 1,4-cyclohexanedione. The choice of catalyst is a critical parameter influencing the selectivity and efficiency of the reaction. Below is a summary of different catalytic systems with their respective reaction conditions and reported yields.
| Catalyst System | Diol | Solvent(s) | Temperature (°C) | Reaction Time | Mono-ketal Yield (%) | Reference |
| Acetic Acid | Ethylene Glycol | Tetrahydrofuran | 80-85 | 6 hours | ~71 | [3] |
| Methyl triethyl ammonium chloride | Ethylene Glycol | Ethylene Glycol | 50 | 1 hour | 96 | [4] |
| Sulfuric Acid (cat.) | Ethylene Glycol | Dichloromethane | 25-30 | Not Specified | Not Specified | [5] |
| p-Toluenesulfonic acid (cat.) | Ethylene Glycol | Benzene (with Dean-Stark) | Reflux | Not Specified | Not Specified | [5] |
Experimental Protocols for Monoketalization
Protocol 1: Acetic Acid Catalyzed Monoketalization [3]
This protocol utilizes a milder acidic catalyst, which can help to control the formation of the bisketal byproduct.
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.05 eq), tetrahydrofuran, and acetic acid.
-
Reaction: Stir the mixture and heat to 80-85°C for 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature (25-30°C).
-
Add water to the reaction mixture.
-
Extract the aqueous phase with toluene.
-
Combine the organic extracts and wash with a 10% sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
-
Purification:
-
To the residue, add a mixed solvent system of ethyl acetate and cyclohexane.
-
Induce crystallization by cooling to 10-15°C.
-
Collect the crystalline product, 1,4-dioxaspiro[4.5]decan-8-one, by filtration.
-
Protocol 2: Methyl triethyl ammonium chloride Catalyzed Monoketalization [4]
This method offers high selectivity and yield under mild conditions without the need for an additional organic solvent.
-
Catalyst Preparation: In a reaction vessel, add methyl triethyl ammonium chloride to ethylene glycol and heat to 50°C until a colorless transparent liquid is obtained.
-
Reaction: Add 1,4-cyclohexanedione to the prepared solution and maintain the reaction temperature at 50°C for 1 hour with stirring.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add diethyl ether for extraction.
-
Separate the lower layer (product layer).
-
-
Isolation: Evaporate the solvent from the lower layer to obtain the solid 1,4-dioxaspiro[4.5]decan-8-one.
Deprotection Strategy: Ketal Hydrolysis
The removal of the ketal protecting group is typically achieved through acid-catalyzed hydrolysis. The reaction is the reverse of the protection step and is driven to completion by the presence of excess water. The choice of acid and reaction conditions can be tuned to ensure efficient deprotection without affecting other sensitive functional groups in the molecule.
General Considerations for Ketal Deprotection
-
Acid Catalysis: The hydrolysis of acetals and ketals is catalyzed by protic acids (e.g., HCl, H₂SO₄, acetic acid) or Lewis acids.[6]
-
Aqueous Conditions: The reaction requires water to hydrolyze the ketal. The use of a co-solvent (e.g., acetone, THF) is often necessary to ensure the solubility of the substrate.[3]
-
Reaction Control: The rate of hydrolysis can be influenced by the strength of the acid, temperature, and the steric and electronic properties of the substrate.
Experimental Protocol for Deprotection (Adapted from Selective Bisketal Hydrolysis)
This protocol is adapted from a selective hydrolysis of a bisketal to a monoketal, demonstrating the feasibility of using acetic acid for controlled deprotection.[7]
-
Reaction Setup: In a suitable reaction vessel, dissolve the ketal-protected compound, 1,4-dioxaspiro[4.5]decan-8-one, in a mixture of acetic acid and water. A volume ratio of 5:1 (acetic acid:water) has been shown to be effective.[7]
-
Reaction: Heat the reaction mixture to 65°C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS). The reaction time is expected to be significantly shorter than the formation of the ketal.[7]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acetic acid by the careful addition of a base (e.g., saturated sodium bicarbonate solution) until the effervescence ceases.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
-
Purification:
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the deprotected 1,4-cyclohexanedione. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Alternative Protecting Groups and Deprotection Methods
While ethylene glycol ketals are the most common protecting group for 1,4-cyclohexanedione, other strategies exist.
-
Thioacetals: Dithiolanes or dithianes can be used as protecting groups and are stable to acidic conditions, offering an orthogonal protection strategy.[8] Deprotection is typically achieved using heavy metal salts (e.g., HgCl₂) or under oxidative conditions.[8]
-
Alternative Deprotection Methods: For acid-sensitive substrates, milder deprotection methods have been developed, including the use of triphenylphosphine and carbon tetrabromide under neutral, anhydrous conditions, or through electrochemical methods.[9]
Visualizing the Workflow
Monoketalization of 1,4-Cyclohexanedione
References
- 1. Protection and Deprotection [cem.com]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one|4746-97-8 - MOLBASE Encyclopedia [m.molbase.com]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 9. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of 1,4-Dioxaspiro[4.5]decane Derivatives
Introduction
The 1,4-dioxaspiro[4.5]decane moiety, also known as the cyclohexanone ethylene ketal, is a robust and commonly employed protecting group for the carbonyl functionality of cyclohexanone and its derivatives in multistep organic synthesis.[1][2] Its stability under basic, nucleophilic, and reductive conditions makes it invaluable for transformations on other parts of a molecule.[3] The subsequent removal, or deprotection, of this group to regenerate the parent ketone is a critical step that requires careful consideration of reaction conditions to ensure high yield and chemoselectivity, particularly in the presence of other sensitive functional groups.
These application notes provide a comprehensive overview of prevalent methods for the deprotection of 1,4-dioxaspiro[4.5]decane derivatives, offering detailed experimental protocols, comparative data, and a guide for selecting the most appropriate method for a given substrate.
Reaction Mechanism: Acid-Catalyzed Hydrolysis
The most fundamental method for the deprotection of ketals is acid-catalyzed hydrolysis. The reaction proceeds by protonation of one of the ketal oxygen atoms, followed by cleavage of the C-O bond to form a resonance-stabilized oxonium ion. Nucleophilic attack by water, followed by subsequent proton transfers, leads to a hemiacetal intermediate which ultimately collapses to regenerate the cyclohexanone carbonyl group and ethylene glycol. The entire process is reversible, and the use of excess water typically drives the equilibrium toward the deprotected ketone.[4]
Caption: Mechanism of acid-catalyzed ketal hydrolysis.
Deprotection Protocols
Method 1: Brønsted Acid-Catalyzed Hydrolysis
This is the classical method for ketal deprotection, utilizing common protic acids. While effective, the harsh conditions can be incompatible with acid-sensitive functional groups. Milder acids like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS) are often used to improve chemoselectivity.
General Experimental Protocol (p-TsOH)
-
Dissolution: Dissolve the 1,4-dioxaspiro[4.5]decane derivative (1.0 equiv) in a suitable solvent mixture, such as acetone and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1-0.2 equiv).
-
Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Quench the reaction by adding a mild base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Brønsted Acid-Catalyzed Deprotection Conditions
| Substrate Example | Acid Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference / Notes |
| 1,4-Dioxaspiro[4.5]decan-8-one | Acetic Acid / H₂O (5:1) | - | 65 | 11 min | 80 | Selective deketalization of a bis-ketal.[5] |
| Generic Cyclohexanone Ketal | HCl | Acetone/H₂O | RT | Varies | Good | General procedure.[4] |
| Generic Cyclohexanone Ketal | p-TsOH | Acetone/H₂O | RT - 40 | Varies | High | Milder than HCl, commonly used. |
| Acid-Sensitive Substrate | PPTS | Acetone/H₂O | RT | Varies | Good | Provides milder, less acidic conditions. |
Method 2: Lewis Acid-Catalyzed Deprotection
Lewis acids offer a milder and often more chemoselective alternative to Brønsted acids. They function by coordinating to the ketal oxygen, facilitating C-O bond cleavage under nearly neutral conditions. This makes them suitable for substrates containing other acid-labile groups.
General Experimental Protocol (Erbium Triflate - Er(OTf)₃)
-
Setup: To a solution of the 1,4-dioxaspiro[4.5]decane derivative (1.0 equiv) in wet nitromethane (containing ~2% H₂O), add a catalytic amount of Er(OTf)₃ (e.g., 5-10 mol%).[3][6]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether or CH₂Cl₂).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Table 2: Comparison of Lewis Acid-Catalyzed Deprotection Methods
| Catalyst | Mol % | Solvent | Temp. (°C) | Time | Yield (%) | Reference / Notes |
| Er(OTf)₃ | 5-10 | Wet Nitromethane | RT | 0.5 - 4 h | 85-95 | Very gentle and chemoselective.[3][6] |
| Bi(NO₃)₃·5H₂O | 25 | CH₂Cl₂ | RT | 15 min - 2 h | 80-95 | Inexpensive and relatively non-toxic. Cyclic ketals can be more resistant. |
| NaBArF₄ | 0.1 | Water | 30 | 5 min | >95 | Highly efficient in water.[3] |
| Zirconium tetrachloride | Stoichiometric | THF | RT | Overnight | ~60 | Used in a reductive cleavage context.[7] |
General Experimental Workflow
The overall process for the deprotection of a 1,4-dioxaspiro[4.5]decane derivative, regardless of the specific catalytic method chosen, follows a general sequence of steps from reaction setup to final product analysis.
Caption: General workflow for a deprotection experiment.
Method Selection Guide
Choosing the optimal deprotection strategy depends critically on the overall molecular structure, particularly the presence of other protecting groups or sensitive functionalities.
Caption: Decision flowchart for selecting a deprotection method.
References
- 1. 1,4-Dioxaspiro(4.5)decane | C8H14O2 | CID 9093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 3. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Ketone synthesis by hydrolysis, deprotection, or oxidation [organic-chemistry.org]
- 7. Synthesis routes of 1,4-Dioxaspiro[4.5]decane [benchchem.com]
Stereoselective Synthesis of Substituted Spiro[4.5]decanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of substituted spiro[4.5]decanes, a significant structural motif in various natural products and pharmacologically active compounds. The methodologies presented herein offer diverse approaches to control stereochemistry, including domino reactions, synergistic catalysis, and radical cyclizations.
Application Note 1: NaH-Promoted Domino Reaction for Diastereoselective Synthesis of Spiro[4.5]decanes
This method provides an efficient route to functionalized spiro[4.5]decanes through a sodium hydride-promoted domino reaction between azadienes bearing an indene moiety and a Nazarov reagent.[1] The reaction proceeds via a [4+2] cycloaddition, yielding products with good yields and high diastereoselectivity under mild conditions.[1] This approach is notable for its operational simplicity and broad substrate scope.
Quantitative Data
| Entry | Azadiene (1) | Nazarov Reagent (2) | Product | Yield (%) | d.r. |
| 1 | Phenyl | Phenyl | 3a | 85 | >20:1 |
| 2 | 4-Methylphenyl | Phenyl | 3b | 82 | >20:1 |
| 3 | 4-Methoxyphenyl | Phenyl | 3c | 88 | >20:1 |
| 4 | 4-Chlorophenyl | Phenyl | 3d | 75 | >20:1 |
| 5 | Phenyl | 4-Methylphenyl | 3e | 80 | >20:1 |
| 6 | Phenyl | 4-Bromophenyl | 3f | 78 | >20:1 |
Experimental Protocol
General Procedure for the NaH-Promoted Domino Reaction:
-
To a solution of azadiene 1 (0.2 mmol) in anhydrous THF (2.0 mL) under a nitrogen atmosphere, add NaH (60% dispersion in mineral oil, 9.6 mg, 0.24 mmol).
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add a solution of the Nazarov reagent 2 (0.24 mmol) in anhydrous THF (1.0 mL) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 5:1) to afford the desired spiro[4.5]decane derivative 3 .
Reaction Workflow
Caption: Workflow for NaH-Promoted Domino Synthesis.
Application Note 2: Synergistic Photocatalysis and Organocatalysis for Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones
This innovative approach utilizes a combination of visible-light photocatalysis and chiral phosphoric acid organocatalysis to achieve a highly diastereoselective [3+2] cycloaddition of cyclopropylamines with olefins.[2] This metal-free and photocatalyst-free method provides access to valuable 2-amino-spiro[4.5]decane-6-ones with excellent diastereoselectivity (up to 99:1 d.r.).[2] The reaction proceeds under mild conditions, aligning with the principles of green chemistry.[2]
Quantitative Data
| Entry | 2-Methylene-tetralone (4) | N-Cyclopropylaniline (5) | Product | Yield (%) | d.r. |
| 1 | Unsubstituted | Phenyl | 6a | 88 | 99:1 |
| 2 | 6-Methoxy | Phenyl | 6b | 75 | 98:2 |
| 3 | 7-Methyl | Phenyl | 6c | 82 | 99:1 |
| 4 | Unsubstituted | 4-Fluorophenyl | 6d | 70 | 95:5 |
| 5 | Unsubstituted | 4-Chlorophenyl | 6e | 65 | 94:6 |
| 6 | Unsubstituted | 3-Methoxyphenyl | 6f | 78 | 97:3 |
Experimental Protocol
General Procedure for the Synergistic Photocatalytic and Organocatalytic Cycloaddition:
-
Charge a quartz tube with 2-methylene-1,2,3,4-tetrahydronaphthalen-1-one 4 (0.025 mmol, 1.0 equiv), N-cyclopropylaniline 5 (0.05 mmol, 2.0 equiv), and a racemic BINOL-derived phosphoric acid catalyst (10 mol%).
-
Add a magnetic stir bar to the tube.
-
Place the tube in a photoreactor and backfill with N2 three times.
-
Add dichloromethane (DCM, 0.01 M) via syringe.
-
Stir the reaction mixture for 30 minutes in the dark.
-
Irradiate the mixture with a 2 W blue LED (445–450 nm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-amino-spiro[4.5]decane-6-one product 6 .
Proposed Signaling Pathway
References
Application Notes and Protocols: Claisen Rearrangement for Spiro[4.5]decane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spiro[4.5]decane framework is a key structural motif present in a wide array of biologically active natural products and pharmaceutical compounds. Its unique three-dimensional architecture makes it an attractive scaffold in drug discovery. The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, has emerged as a strategic approach for the stereoselective synthesis of functionalized spiro[4.5]decanes. This sigmatropic rearrangement, particularly of substituted bicyclic dihydropyrans, allows for the efficient construction of the spirocyclic core with excellent control over stereochemistry.
These application notes provide a detailed overview of the Claisen rearrangement for the synthesis of spiro[4.5]decanes, including experimental protocols for key methodologies, a summary of quantitative data, and visualizations of the reaction pathways and experimental workflows.
Reaction Mechanism and Stereochemistry
The Claisen rearrangement is a[1][1]-sigmatropic rearrangement where an allyl vinyl ether is converted into a γ,δ-unsaturated carbonyl compound through a concerted, pericyclic transition state.[2] In the context of spiro[4.5]decane synthesis, the key precursors are often bicyclic 2-(alkenyl)dihydropyrans. The reaction proceeds through a highly ordered, chair-like transition state, which accounts for the high degree of stereoselectivity observed. The stereochemistry of the newly formed spirocenter is dictated by the facial selectivity of the rearrangement, which can be influenced by the substituents on the dihydropyran ring.
Caption: General mechanism of the Claisen rearrangement for spiro[4.5]decane synthesis.
Quantitative Data Summary
The stereoselective Claisen rearrangement of various bicyclic dihydropyrans has been reported to proceed with good to excellent yields and high diastereoselectivity. The following table summarizes representative quantitative data from the literature.
| Entry | Substrate (Bicyclic Dihydropyran) | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | 2-(alkenyl)dihydropyran derivative | Thermal | Good to Excellent | Excellent | [3] |
| 2 | Multi-functionalized dihydropyran | Thermal | Excellent | Single diastereomer | [4] |
| 3 | Sterically congested dihydropyran | Thermal | - | - | [1] |
Note: Specific yield and d.r. values are often substrate-dependent and detailed in the cited literature.
Experimental Protocols
Protocol 1: Thermal Claisen Rearrangement for the Synthesis of a Functionalized Spiro[4.5]decane
This protocol is a general procedure based on the successful application of the thermal Claisen rearrangement in the total synthesis of axane sesquiterpenes.[4]
Materials:
-
Functionalized bicyclic 2-(alkenyl)dihydropyran
-
High-boiling point solvent (e.g., toluene, xylene, or decalin)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reflux
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A solution of the bicyclic 2-(alkenyl)dihydropyran in a high-boiling point solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
The solution is deoxygenated by bubbling with an inert gas for 15-30 minutes.
-
The reaction mixture is heated to reflux under an inert atmosphere. The reaction temperature and time will vary depending on the substrate (typically ranging from 110 °C to 200 °C and from a few hours to several days).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro[4.5]decane derivative.
Protocol 2: Ireland-Claisen Rearrangement for Spirocyclic Systems
The Ireland-Claisen rearrangement offers a milder alternative to the thermal Claisen rearrangement and proceeds via a silyl ketene acetal intermediate.[5][6] This protocol is a general guideline.
Materials:
-
Allylic ester precursor
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Potassium hexamethyldisilazide (KHMDS))
-
Silylating agent (e.g., Trimethylsilyl chloride (TMSCl))
-
Aqueous acid solution for workup (e.g., 0.5 N HCl)
-
Standard laboratory glassware for low-temperature reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the allylic ester in an anhydrous solvent at -78 °C under an inert atmosphere, add the strong base dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the silylating agent (e.g., TMSCl) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours to effect the rearrangement.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the addition of an aqueous acid solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a spiro[4.5]decane via a thermal Claisen rearrangement.
Caption: A typical experimental workflow for spiro[4.5]decane synthesis.
Catalytic Asymmetric Claisen Rearrangement
For applications in drug development, the enantioselective synthesis of spiro[4.5]decanes is of paramount importance. While the substrate-controlled diastereoselective Claisen rearrangement is highly effective, catalytic asymmetric variants are continually being developed to provide access to enantioenriched products from achiral or racemic starting materials. These methods often employ chiral Lewis acids or organocatalysts to control the facial selectivity of the rearrangement. While specific, detailed protocols for the catalytic asymmetric Claisen rearrangement leading directly to spiro[4.5]decanes are still emerging in the literature, the general principles of asymmetric catalysis are applicable.
Variations of the Claisen Rearrangement
Besides the thermal and Ireland-Claisen rearrangements, other variations can be adapted for spiro[4.5]decane synthesis:
-
Johnson-Claisen Rearrangement: This variation utilizes an allylic alcohol and an orthoester in the presence of a weak acid catalyst to generate a ketene acetal in situ, which then rearranges. This method avoids the use of strong bases.[2]
-
Eschenmoser-Claisen Rearrangement: This rearrangement of an allylic alcohol with an amide acetal provides access to γ,δ-unsaturated amides.[2]
The choice of a specific Claisen rearrangement variant will depend on the functional group tolerance of the substrate and the desired final product.
Conclusion
The Claisen rearrangement is a robust and highly stereoselective method for the synthesis of the spiro[4.5]decane core. The ability to generate complex, functionalized spirocycles with excellent control over stereochemistry makes this reaction a valuable tool for researchers in organic synthesis and drug development. The protocols and data presented here provide a foundation for the application of this powerful rearrangement in the synthesis of novel spiro[4.5]decane-containing molecules. Further exploration into catalytic asymmetric variants will undoubtedly expand the utility of this methodology in the preparation of enantiomerically pure compounds for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Stereoselective Synthesis of Highly Functionalized Spirocyclic Compounds based on Claisen Rearrangement and its Application to the Synthesis of Natural Products [jstage.jst.go.jp]
- 4. Total synthesis of (+/-)-gleenol and (+/-)-axenol via a functionalized spiro[4.5]decane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 6. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mesylation of Secondary Alcohols
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mesylation of secondary alcohols.
Frequently Asked Questions (FAQs)
Q1: My mesylation reaction is not proceeding to completion. What are the common causes and how can I fix it?
A1: Incomplete conversion of a secondary alcohol to its corresponding mesylate can be attributed to several factors. A primary cause can be insufficient reactivity of the reagents or suboptimal reaction conditions.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: While many mesylations proceed quickly at 0 °C, some may require longer reaction times or warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). A general procedure suggests stirring at 0 °C for 4 hours, and if the reaction does not proceed, allowing it to warm to room temperature and stir for an additional 2 hours.[1]
-
Choice of Reagents:
-
Mesylating Agent: If methanesulfonyl chloride (MsCl) is not effective, consider using methanesulfonic anhydride ((MsO)2O). The anhydride is often more reactive and avoids the potential side reaction of forming an alkyl chloride.[2][3]
-
Base: Ensure the base used is sufficiently strong to deprotonate the alcohol and neutralize the HCl byproduct. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and pyridine.[1][3] For sterically hindered alcohols, a stronger, non-nucleophilic base might be necessary.
-
-
Solvent: The reaction is typically performed in anhydrous aprotic solvents like dichloromethane (DCM) or toluene.[1] Ensure the solvent is dry, as water will react with methanesulfonyl chloride.
Q2: I am observing significant formation of an elimination byproduct (alkene). How can I minimize this side reaction?
A2: Elimination is a common side reaction, especially with secondary alcohols that can form stable alkenes. The mesylate is a good leaving group, and the presence of a base can promote elimination.[2]
Troubleshooting Steps:
-
Base Strength and Stoichiometry: Use a weaker base, such as pyridine, instead of stronger amines like triethylamine.[2] Also, avoid using a large excess of the base. A slight excess (e.g., 1.1-1.5 equivalents) is typically sufficient.
-
Temperature Control: Maintain a low temperature (0 °C or below) throughout the reaction, especially during the addition of methanesulfonyl chloride.[2] Overheating can favor the elimination pathway.
-
Controlled Addition: Add the methanesulfonyl chloride and the base dropwise and simultaneously to the alcohol solution. This ensures that there is no large excess of base present at any given time to promote elimination.[2]
Q3: My secondary alcohol has a stereocenter. How can I avoid racemization during the mesylation reaction?
A3: The mesylation reaction itself should proceed with retention of configuration at the carbon bearing the hydroxyl group because the C-O bond is not broken during the reaction.[4][5] However, the resulting mesylate is a good leaving group, and subsequent reactions or even the workup conditions could lead to racemization via an SN1 mechanism if a stable carbocation can be formed.[6][7]
Troubleshooting Steps:
-
Reaction Conditions: Perform the reaction at low temperatures to minimize the potential for SN1-type side reactions.
-
Solvent Choice: Using a less polar solvent may help to disfavor the formation of a carbocation intermediate.[6]
-
Workup: A gentle workup with cold, dilute acid and base washes is recommended.[8] Avoid prolonged exposure to acidic or basic conditions.
-
Purification: If purification via silica gel chromatography is necessary, it should be done promptly and with non-polar eluents if possible, as silica gel can be acidic and promote decomposition or ionization of the mesylate.[6]
Q4: I am seeing an unexpected byproduct with a mass corresponding to the substitution of the hydroxyl group with a chloride. How is this happening and how can I prevent it?
A4: The formation of an alkyl chloride is a known side reaction when using methanesulfonyl chloride.[3] The chloride ion can be generated from the methanesulfonyl chloride itself or from the hydrochloride salt of the amine base formed during the reaction. This chloride ion can then act as a nucleophile and displace the mesylate in situ.
Troubleshooting Steps:
-
Use Methanesulfonic Anhydride: The most effective way to prevent the formation of the alkyl chloride byproduct is to use methanesulfonic anhydride ((MsO)2O) instead of methanesulfonyl chloride, as it does not introduce a chloride source into the reaction mixture.[3]
-
Reaction Conditions: Running the reaction at a low temperature can help to suppress this SN2-type side reaction.
Experimental Protocols
General Protocol for Mesylation of a Secondary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of the secondary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).[1][8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Mesylating Agent: Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.[1] Maintain the temperature at 0 °C during the addition.
-
Reaction: Stir the reaction at 0 °C and monitor its progress using TLC. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional period.[1]
-
Workup: Once the reaction is complete, dilute the mixture with water.[1] Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM.[1]
-
Washing: Combine the organic layers and wash successively with cold 10% HCl, saturated aqueous sodium bicarbonate, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.[1][2]
-
Purification: The crude product can be purified by flash chromatography on silica gel if necessary.[2]
Data Presentation
Table 1: Common Reagents and Stoichiometries for Mesylation
| Reagent | Role | Typical Equivalents | Notes |
| Secondary Alcohol | Substrate | 1.0 | --- |
| Methanesulfonyl Chloride (MsCl) | Mesylating Agent | 1.1 - 1.5 | Can be a source of chloride for side reactions.[3] |
| Methanesulfonic Anhydride ((MsO)₂O) | Mesylating Agent | 1.1 - 1.5 | More reactive; avoids alkyl chloride formation.[3] |
| Triethylamine (TEA) | Base | 1.2 - 2.0 | Common and effective.[1] |
| Diisopropylethylamine (DIPEA) | Base | 1.2 - 2.0 | A bulkier, non-nucleophilic base. |
| Pyridine | Base/Solvent | 1.2 - 5.0 or as solvent | Weaker base, can help minimize elimination.[2] |
Table 2: Typical Reaction Conditions
| Parameter | Condition | Rationale |
| Temperature | -20 °C to Room Temperature | Lower temperatures minimize side reactions like elimination and racemization.[2] |
| Solvent | Dichloromethane (DCM), Toluene | Anhydrous aprotic solvents are standard.[1] |
| Reaction Time | 1 to 16 hours | Substrate dependent; monitor by TLC.[1][2] |
Visualizations
Caption: General mechanism of secondary alcohol mesylation.
Caption: Experimental workflow for the mesylation of a secondary alcohol.
Caption: Troubleshooting decision tree for common mesylation issues.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Yield of 1,4-Dioxaspiro[4.5]decan-8-ol (Alcohol Intermediate)
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Question: I performed the reduction of 1,4-Dioxaspiro[4.5]decan-8-one with sodium borohydride (NaBH₄) in ethanol, but my yield of the corresponding alcohol is very low. What could be the problem?
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Answer: Low yields in the reduction of 1,4-Dioxaspiro[4.5]decan-8-one can stem from several factors:
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Reagent Quality: Sodium borohydride is moisture-sensitive. Ensure that the reagent is fresh and has been stored in a desiccator.
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Reaction Temperature: While the reaction is typically robust, running it at a very low temperature may slow down the reaction rate significantly. Ensure the reaction mixture reaches room temperature after the initial addition of NaBH₄.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting ketone has been consumed.
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Work-up Procedure: During the aqueous work-up, ensure the pH is adjusted correctly to neutralize any remaining borohydride and to hydrolyze the borate ester intermediate. Improper extraction can also lead to loss of product.
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Issue 2: Presence of Multiple Spots on TLC After Mesylation
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Question: After reacting 1,4-Dioxaspiro[4.5]decan-8-ol with methanesulfonyl chloride and triethylamine, my TLC plate shows the desired product spot, the starting material, and at least one other significant spot. What are the likely side products?
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Answer: The presence of multiple spots on your TLC plate, aside from the starting material and the desired mesylate, could indicate the formation of several side products:
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Elimination Product: The most common side product is likely the elimination product, 1,4-Dioxaspiro[4.5]dec-7-ene. This occurs when the mesylate, once formed, is eliminated by the base (triethylamine) in the reaction mixture, especially if the reaction is heated or run for an extended period.
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Alkyl Chloride: A common impurity in reactions using sulfonyl chlorides is the corresponding alkyl chloride, 8-chloro-1,4-dioxaspiro[4.5]decane. This can form from the reaction of the alcohol with the hydrochloride salt of the amine base, or from displacement of the mesylate by chloride ions.
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Deketalization: If any acidic impurities are present, the spiroketal protecting group can be hydrolyzed to give 4-hydroxycyclohexanone or subsequent reaction products.
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Issue 3: Difficulty in Purifying the Final Product, this compound
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Question: I am having trouble obtaining a pure sample of this compound after column chromatography. What are some common challenges and solutions?
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Answer: Purifying sulfonate esters can be challenging due to their reactivity.
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Co-elution of Impurities: The elimination product, being less polar than the desired mesylate, should elute first during column chromatography. However, if the polarity difference is not significant, co-elution can occur. Careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is recommended.
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On-Column Decomposition: Silica gel is slightly acidic and can promote the decomposition of sensitive compounds. To mitigate this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
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Product Instability: The purified mesylate should be stored at a low temperature and under an inert atmosphere to prevent decomposition over time.
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Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the mesylation reaction?
A1: The base, typically triethylamine or pyridine, serves two primary purposes in the mesylation reaction. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and methanesulfonyl chloride. This prevents the acid from catalyzing side reactions, such as the hydrolysis of the ketal protecting group. Second, it can act as a catalyst by deprotonating the alcohol, making it a more potent nucleophile to attack the sulfonyl chloride.
Q2: Can I use methanesulfonic anhydride instead of methanesulfonyl chloride?
A2: Yes, methanesulfonic anhydride is an excellent alternative to methanesulfonyl chloride for the preparation of mesylates. A key advantage of using the anhydride is that it does not produce HCl as a byproduct, which can help to avoid the formation of the alkyl chloride side product.
Q3: How can I minimize the formation of the elimination side product?
A3: To minimize the formation of the elimination product, 1,4-Dioxaspiro[4.5]dec-7-ene, consider the following:
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Use a non-nucleophilic, sterically hindered base: A bulkier base is less likely to act as a nucleophile and promote elimination.
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Control the reaction temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) as higher temperatures favor elimination reactions.
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Limit the reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the basic conditions.
Q4: Is the ketal protecting group stable under the mesylation conditions?
A4: The ethylene glycol ketal is generally stable under the basic conditions of the mesylation reaction. However, it is sensitive to acid. Therefore, it is crucial to ensure that the methanesulfonyl chloride used is free of acidic impurities and that the amine base effectively neutralizes the HCl generated during the reaction.
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Reduction | 1,4-Dioxaspiro[4.5]decan-8-one, NaBH₄ | Ethanol | 0 to RT | 1-2 | 90-95 |
| 2 | Mesylation | 1,4-Dioxaspiro[4.5]decan-8-ol, MsCl, Et₃N | Dichloromethane | 0 to RT | 2-4 | 85-90 |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
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Dissolution: In a round-bottom flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in absolute ethanol (10 mL per gram of ketone).
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Cooling: Cool the solution in an ice bath to 0 °C.
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Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC until all the starting ketone is consumed.
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Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).
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Solvent Removal: Remove the ethanol under reduced pressure.
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Extraction: Add water to the residue and extract the product with dichloromethane (3 x volume of water).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford 1,4-Dioxaspiro[4.5]decan-8-ol as a colorless oil or a white solid. The product is often pure enough for the next step without further purification.
Protocol 2: Synthesis of this compound
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Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq) and anhydrous dichloromethane (10 mL per gram of alcohol).
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Addition of Base: Add triethylamine (Et₃N) (1.5 eq) to the solution.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
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Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours, monitoring the progress by TLC.
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Work-up: Once the reaction is complete, quench by the addition of saturated aqueous sodium bicarbonate solution.
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Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash successively with 1 M HCl, water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Mandatory Visualization
Caption: Synthetic pathway and potential side reactions.
Caption: Troubleshooting workflow for low mesylate yield.
Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most common impurities include unreacted 1,4-Dioxaspiro[4.5]decan-8-ol, excess methanesulfonyl chloride and its hydrolysis product (methanesulfonic acid), and triethylamine hydrochloride (if triethylamine is used as the base). Side products from potential elimination reactions, though typically minor, can also be present.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the purification process. The mesylated product is expected to be less polar than the starting alcohol, thus having a higher Rf value. A typical eluent system for TLC is a mixture of hexane and ethyl acetate. Staining with potassium permanganate can help visualize both the starting material and the product.
Q3: Is this compound stable during aqueous workup?
A3: Yes, mesylates are generally stable to standard aqueous workup conditions. It is common practice to quench the reaction with water or a saturated aqueous solution of ammonium chloride and then wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine to remove water-soluble impurities.
Q4: What are the recommended storage conditions for the purified product?
A4: The purified this compound should be stored in a tightly sealed container in a cool, dry place, and protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from moisture or air.
Troubleshooting Guides
Issue 1: Low Yield of Purified Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the mesylation reaction has gone to completion by monitoring with TLC before starting the purification process. |
| Product Loss During Extraction | The mesylate is more non-polar than the starting alcohol. Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to maximize recovery. |
| Product Hydrolysis | While generally stable, prolonged exposure to strongly acidic or basic conditions during workup could lead to some hydrolysis. Perform the aqueous workup efficiently. |
| Co-elution with Impurities | If using column chromatography, the product might be co-eluting with a non-polar impurity. Optimize the solvent system for better separation. |
| Product Oiling Out During Recrystallization | The compound may be "oiling out" instead of crystallizing. Try using a different solvent system, a slower cooling rate, or scratching the inside of the flask to induce crystallization. |
Issue 2: Presence of Impurities in the Final Product
| Symptom | Possible Impurity | Suggested Solution |
| Spot at the baseline of TLC | Residual starting alcohol | Optimize column chromatography with a less polar eluent system to increase the separation between the product and the more polar alcohol. |
| Streaking on TLC plate | Acidic or basic impurities (e.g., methanesulfonic acid, triethylamine) | Ensure the aqueous workup is thorough with washes of saturated sodium bicarbonate and dilute acid to remove these impurities. |
| Multiple spots close to the product spot | Diastereomers or side-products | A fine-tuned gradient elution in column chromatography may be necessary. Alternatively, recrystallization from a suitable solvent system could selectively crystallize the desired product. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude product.
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Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent to be used for chromatography.
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Packing the Column: Prepare a silica gel slurry in the initial eluent (e.g., 9:1 hexane:ethyl acetate) and pack the column.
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Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
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Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate gradient). A typical starting gradient could be 95:5 hexane:ethyl acetate, gradually increasing the polarity to 80:20.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below. Common solvent systems for esters include ethanol, ethyl acetate/hexane, or acetone/hexane.[1]
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Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude product until it is fully dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation of Crystals: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Example Data for Purification of this compound
| Purification Method | Initial Purity (by ¹H NMR) | Final Purity (by ¹H NMR) | Recovery Yield |
| Column Chromatography (Hexane/EtOAc gradient) | ~85% | >98% | 75% |
| Recrystallization (Ethanol/Water) | ~85% | >97% | 65% |
| Recrystallization (Ethyl Acetate/Hexane) | ~85% | >99% | 70% |
Note: The data presented in this table is for illustrative purposes and actual results may vary.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate. The content is structured to address specific challenges encountered during the multi-step synthesis, ensuring a higher yield and purity of the final product.
Synthesis Overview
The synthesis of this compound is a three-step process commencing from 1,4-cyclohexanedione. The key stages involve:
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Ketalization: Protection of one of the ketone functionalities of 1,4-cyclohexanedione using ethylene glycol to form 1,4-Dioxaspiro[4.5]decan-8-one.
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Reduction: Selective reduction of the remaining ketone in 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding secondary alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol.
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Mesylation: Conversion of the hydroxyl group of 1,4-Dioxaspiro[4.5]decan-8-ol to a methanesulfonate (mesylate) group to yield the final product.
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during each synthetic step.
Step 1: Ketalization to form 1,4-Dioxaspiro[4.5]decan-8-one
Frequently Asked Questions (FAQs):
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Q1: My yield of 1,4-Dioxaspiro[4.5]decan-8-one is low. What are the potential causes?
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A1: Low yields can result from several factors including incomplete reaction, formation of the diketal byproduct (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane), or hydrolysis of the desired monoketal back to the starting material during workup.[1][2] Inefficient water removal during the reaction can also shift the equilibrium back towards the reactants, thus lowering the yield.
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Q2: I am observing the formation of a significant amount of the diketal byproduct. How can I improve the selectivity for the monoketal?
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A2: To favor the formation of the monoketal, it is crucial to use a controlled amount of ethylene glycol (typically 1.0 to 1.2 equivalents). Using a large excess of ethylene glycol will drive the reaction towards the formation of the diketal. Additionally, the choice of catalyst and reaction conditions can influence selectivity.
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Q3: How can I effectively remove water from the reaction to drive the equilibrium towards product formation?
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A3: A common and effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like benzene or toluene.[3] This continuously removes water as it is formed, pushing the reaction to completion.
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Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. |
| Reversal of the reaction due to the presence of water. | Ensure efficient water removal by using a Dean-Stark apparatus and anhydrous solvents. | |
| Loss of product during workup due to its water solubility. | Minimize the use of aqueous washes during workup. Extract the aqueous layer multiple times with an organic solvent to recover any dissolved product. | |
| Formation of Diketal | Excess of ethylene glycol used. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of ethylene glycol relative to 1,4-cyclohexanedione. |
| Reaction Stalls | Inactive catalyst. | Use a fresh or properly activated catalyst. p-Toluenesulfonic acid is a common and effective catalyst for this reaction.[3] |
Step 2: Reduction to form 1,4-Dioxaspiro[4.5]decan-8-ol
Frequently Asked Questions (FAQs):
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Q1: What are the most common reducing agents for the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to the corresponding alcohol?
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A1: Sodium borohydride (NaBH4) is a widely used reagent for this transformation due to its selectivity for reducing ketones in the presence of other functional groups like ketals.[4][5][6] It is also safer and easier to handle compared to more powerful reducing agents like lithium aluminum hydride (LiAlH4).
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Q2: My reduction reaction is sluggish or incomplete. What could be the issue?
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A2: The reactivity of NaBH4 can be affected by the solvent and temperature. The reaction is typically carried out in protic solvents like methanol or ethanol at room temperature or below. If the reaction is slow, ensure the NaBH4 is fresh and the solvent is of appropriate quality.
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-
Q3: Are there any potential side reactions during the reduction?
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A3: With a selective reagent like NaBH4, side reactions are minimal. However, it is important to control the reaction temperature, as higher temperatures could potentially lead to undesired reactions. The primary concern is ensuring the reaction goes to completion.
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Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient amount of reducing agent. | Use a molar excess of NaBH4 (typically 1.5 to 2.0 equivalents) to ensure complete reduction of the ketone. |
| Low quality or old NaBH4. | Use a fresh batch of sodium borohydride. | |
| Difficult Product Isolation | The product, 1,4-Dioxaspiro[4.5]decan-8-ol, has some water solubility. | After quenching the reaction, ensure thorough extraction of the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery. |
Step 3: Mesylation to form this compound
Frequently Asked Questions (FAQs):
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Q1: I am getting a low yield of the desired mesylate. What are the common reasons?
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A1: Low yields in mesylation reactions can be due to incomplete reaction, degradation of the product, or the formation of side products. The reaction is sensitive to moisture, so using anhydrous conditions is critical.
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Q2: I have observed the formation of an unexpected byproduct. What could it be?
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A2: A common side product in mesylation reactions using methanesulfonyl chloride is the corresponding alkyl chloride, formed by the displacement of the intermediate mesylate by chloride ions.[7] This is more likely to occur with secondary alcohols.
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Q3: How can I minimize the formation of the alkyl chloride byproduct?
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A3: Using methanesulfonic anhydride instead of methanesulfonyl chloride can prevent the formation of the alkyl chloride byproduct as no chloride ions are generated in the reaction mixture.[7] Alternatively, running the reaction at a lower temperature can help to disfavor the substitution reaction.
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Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure a slight excess of methanesulfonyl chloride (1.1-1.5 equivalents) and a suitable base (e.g., triethylamine, 1.5-2.0 equivalents) are used. Monitor the reaction by TLC. |
| Hydrolysis of methanesulfonyl chloride or the product. | The reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware. | |
| Formation of Alkyl Chloride | Displacement of the mesylate by chloride ions. | Perform the reaction at low temperatures (e.g., 0 °C to -10 °C). Consider using methanesulfonic anhydride as the mesylating agent.[7] |
| Difficult Purification | Removal of excess base and its salt. | After the reaction, wash the organic layer with dilute acid (e.g., 1M HCl) to remove the excess triethylamine, followed by a wash with saturated sodium bicarbonate solution and brine. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
| Starting Material | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Acetic Acid/Water | - | 11 min | 65 °C | 80 | [1] |
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Weakly acidic acrylic cation exchange resin | Water | 1.6 h | 70 °C | 65 | [2] |
| Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate | 1-butyl-3-methylimidazolium hydrogensulfate | Toluene | 5.5 h | 110-132 °C | 97.8 | [8] |
| Methyl 4-oxocyclohexane-1-carboxylate | p-Toluenesulfonic acid | Benzene | Overnight | Reflux | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
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To a solution of 1,4-cyclohexanedione (1 equivalent) in toluene, add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).
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Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by crystallization to afford 1,4-Dioxaspiro[4.5]decan-8-one.
Protocol 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
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Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxaspiro[4.5]decan-8-ol.
Protocol 3: Synthesis of this compound
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Dissolve 1,4-Dioxaspiro[4.5]decan-8-ol (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C under a nitrogen atmosphere.
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Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
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Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction by TLC until the starting alcohol is consumed.
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Quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the mesylation step.
References
- 1. researchgate.net [researchgate.net]
- 2. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
Stability of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this molecule is the acid-catalyzed hydrolysis of the spiroketal functional group.[1][2][3][4] The methanesulfonate (mesylate) group is generally more stable to hydrolysis under acidic conditions compared to the spiroketal.
Q2: What is the degradation pathway of this compound in acidic conditions?
A2: Under acidic conditions, the spiroketal undergoes hydrolysis to yield 8-oxocyclohexyl methanesulfonate and ethylene glycol. The reaction proceeds via protonation of one of the ketal oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation intermediate, which is then attacked by water.
Q3: How does pH affect the stability of the compound?
A3: The rate of hydrolysis of the spiroketal is highly dependent on the pH of the solution. The reaction is significantly accelerated in acidic environments (low pH). In neutral to basic media, the spiroketal is generally stable.
Q4: Are there any quantitative data on the stability of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of the spiroketal due to acidic conditions in the experimental medium (e.g., cell culture media, acidic buffers). | - Monitor the pH of your experimental solutions. - If possible, maintain the pH at a neutral or slightly basic level. - Prepare fresh solutions of the compound immediately before use. - For long-term experiments, consider the rate of degradation at the experimental pH and account for it in the interpretation of results. |
| Appearance of new peaks in HPLC or NMR analysis of the compound after storage in solution. | Acid-catalyzed hydrolysis of the spiroketal leading to the formation of 8-oxocyclohexyl methanesulfonate and ethylene glycol. | - Analyze the sample by LC-MS to identify the degradation products. The expected mass of the ketone product would be lower than the parent compound. - Store stock solutions in aprotic, non-acidic solvents (e.g., anhydrous DMSO, acetonitrile) at low temperatures (-20°C or -80°C). - Avoid storing the compound in aqueous or protic solvents, especially if there is any possibility of acid contamination. |
| Low yield in a reaction where this compound is a starting material. | Degradation of the starting material due to acidic reagents or byproducts in the reaction mixture. | - Assess the compatibility of all reagents with the spiroketal functional group. - If acidic conditions are required, consider using milder acids, shorter reaction times, or lower temperatures. - The use of a non-aqueous acid source might be beneficial. - Protect the spiroketal if it is not the intended site of reaction and deprotect it in a subsequent step under controlled conditions. |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol outlines a general method to assess the stability of this compound in acidic media.
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Preparation of Stock Solution:
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Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).
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Acidic Stress Conditions:
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To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl).
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Incubate the solution at a controlled temperature (e.g., 40°C).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample.
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn sample with a suitable base (e.g., 0.1 M sodium hydroxide, NaOH) to quench the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method (a method that can separate the intact compound from its degradation products).
-
Quantify the amount of the remaining parent compound and any major degradation products.
-
-
Data Presentation:
-
The results can be presented in a table showing the percentage of the parent compound remaining at each time point.
-
| Time (hours) | pH | Temperature (°C) | Parent Compound Remaining (%) |
| 0 | 1 | 40 | 100 |
| 2 | 1 | 40 | Data to be filled from experiment |
| 4 | 1 | 40 | Data to be filled from experiment |
| 8 | 1 | 40 | Data to be filled from experiment |
| 24 | 1 | 40 | Data to be filled from experiment |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound under acidic conditions.
Caption: The degradation pathway of this compound in the presence of acid.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiroketals - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Removal of Excess Methanesulfonyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess methanesulfonyl chloride (MsCl) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess methanesulfonyl chloride from a reaction?
A1: Excess methanesulfonyl chloride is highly reactive and can lead to several complications during product isolation and purification. It readily hydrolyzes to form methanesulfonic acid and hydrochloric acid, which can degrade acid-sensitive products.[1] Furthermore, its electrophilic nature allows it to react with nucleophilic solvents (like methanol used in chromatography) or other molecules in the mixture, leading to the formation of unwanted byproducts and impurities.[1]
Q2: What are the primary methods for removing unreacted methanesulfonyl chloride?
A2: The most common strategies involve quenching the excess MsCl to convert it into more easily removable, water-soluble byproducts. The main approaches are:
-
Aqueous Workup: This involves adding water or an aqueous basic solution to the reaction mixture to hydrolyze the MsCl. The resulting acidic byproducts are then neutralized and removed through liquid-liquid extraction.
-
Scavenger Resins: These are solid-supported reagents, typically containing amine functional groups, that react with and bind the excess MsCl. The resin is then simply removed by filtration.
-
Chromatography: While often used for final purification, direct column chromatography can separate the desired product from unreacted MsCl and its byproducts. However, this is typically performed after an initial quenching and workup step to prevent reaction with the stationary phase or solvents.
Q3: What are the hydrolysis products of methanesulfonyl chloride?
A3: Methanesulfonyl chloride reacts with water to produce methanesulfonic acid (MSA) and hydrochloric acid (HCl), both of which are strong acids.[1][2]
CH₃SO₂Cl + H₂O → CH₃SO₃H + HCl
Q4: How can I monitor the removal of methanesulfonyl chloride during the workup?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the presence of MsCl. By spotting the crude reaction mixture and the organic layer after each wash, you can observe the disappearance of the MsCl spot, indicating its successful removal.
Q5: What safety precautions should be taken when working with methanesulfonyl chloride?
A5: Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory (tear-inducing) substance.[3][4] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It reacts exothermically with water and other nucleophiles.[3]
Comparison of Removal Techniques
The choice of method for removing excess MsCl depends on the properties of the desired product, particularly its solubility and stability.
| Method | Advantages | Disadvantages | Best Suited For |
| Aqueous Workup | Cost-effective and widely applicable. | Can lead to product loss if the compound is water-soluble; risk of emulsion formation. | Water-insoluble and water-stable products. |
| Scavenger Resins | High purity of the crude product; avoids aqueous workup. | Resins can be expensive; potential for non-specific binding of the desired product. | Water-soluble or water-sensitive products. |
Quantitative Data on Quenching and Scavenging
Table 1: First-Order Rate Constants (k) for the Solvolysis of Methanesulfonyl Chloride
| Solvent System | Temperature (°C) | Rate Constant (k) (s⁻¹) |
| Water | 20 | 1.568 x 10⁻³ |
| D₂O | 20 | 1.000 x 10⁻³ |
| Methanol | 25 | 1.13 x 10⁻⁵ |
| Ethanol | 25 | 2.55 x 10⁻⁶ |
Data compiled from various sources.[5]
Table 2: Typical Loading Capacities of Amine-Based Scavenger Resins for Electrophiles
| Resin Type | Functional Group | Typical Loading Capacity (mmol/g) |
| Piperazine, polymer-bound | Piperazine | 1.0 - 2.0 |
| Tris(2-aminoethyl)amine, polymer-bound (Trisamine Resin) | Primary and Tertiary Amines | ~1.5 - 4.5 (Varies by manufacturer) |
| Aminomethyl Polystyrene | Primary Amine | ~1.0 - 2.0 |
Note: The actual binding capacity for methanesulfonyl chloride may vary depending on the specific resin, reaction conditions, and solvent.
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Excess Methanesulfonyl Chloride
This protocol describes a standard aqueous workup procedure following a mesylation reaction.
Workflow Diagram:
References
Technical Support Center: Column Chromatography Purification of Mesylates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the column chromatography purification of mesylates.
Troubleshooting Guide
Mesylates can be sensitive compounds, and their purification by column chromatography can present several challenges. The most common issue is decomposition on the silica gel stationary phase due to its inherent acidity. This guide provides solutions to this and other frequently encountered problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Degradation on Column | The silica gel is acidic, causing hydrolysis or elimination of the mesylate. | Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine (TEA) before loading the sample.[1][2][3] Alternatively, use a less acidic stationary phase such as neutral alumina.[4][5] |
| Poor Separation of Mesylate from Starting Material (Alcohol) | The polarity of the eluent is not optimized. Mesylates are generally less polar than their corresponding alcohols. | Use a less polar solvent system. A common and effective eluent for mesylates is a mixture of ethyl acetate and hexane.[6] Start with a low polarity mixture and gradually increase the polarity (gradient elution).[1] |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the solvent system. For example, increase the proportion of hexane in an ethyl acetate/hexane mixture. An ideal Rf value for good separation is typically in the range of 0.2-0.4.[7] |
| Product Elutes Too Slowly or Not at All (Low Rf) | The eluent is not polar enough. | Increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[8] |
| Streaking or Tailing of Spots on TLC and Column | The compound may be interacting too strongly with the acidic sites on the silica gel. The sample may have been loaded in a solvent that is too polar. | Add 1-3% triethylamine to the eluent to reduce strong interactions with the silica.[3] Load the sample in a solvent of minimal polarity in which it is soluble.[1] |
| Co-elution with Impurities | The chosen solvent system does not provide adequate resolution. | Experiment with different solvent systems. Sometimes, a three-component solvent system or a different combination of solvents (e.g., dichloromethane/methanol) can improve separation.[9] |
Frequently Asked Questions (FAQs)
Q1: My mesylate appears to be decomposing on the silica gel column. How can I prevent this?
A1: Decomposition of mesylates on silica gel is a common issue due to the acidic nature of the stationary phase. To prevent this, you can neutralize the silica gel by pre-washing the column with your eluent containing 1-3% triethylamine.[1][2][3] After flushing with one to two column volumes of the triethylamine-containing solvent, equilibrate the column with the regular eluent before loading your sample.[2]
Q2: What is a good starting solvent system for the purification of a primary alkyl mesylate?
A2: A good starting point for many mesylates is a mixture of ethyl acetate and hexane.[6] You can begin with a low polarity mixture, for instance, 10% ethyl acetate in hexane, and monitor the separation by TLC. Adjust the solvent polarity to achieve an Rf value for your desired compound in the range of 0.2-0.4 for optimal separation on the column.[7] One specific example for a mesylate purification used 35% ethyl acetate in hexane.[6]
Q3: How do I determine the correct solvent system for my specific mesylate?
A3: The ideal solvent system is best determined by thin-layer chromatography (TLC) analysis.[7] Test various ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). The goal is to find a solvent mixture that gives your mesylate an Rf value between 0.2 and 0.4, while providing good separation from impurities.
Q4: Can I use other stationary phases besides silica gel for mesylate purification?
A4: Yes, if your mesylate is particularly acid-sensitive, you might consider alternative stationary phases. Neutral alumina is a good option as it is not acidic.[4][5] For very non-polar mesylates, reverse-phase chromatography using a C18-functionalized silica gel could be effective.[4]
Q5: What is the typical loading capacity of silica gel for a mesylate purification?
A5: As a general rule of thumb, the amount of crude material loaded onto a silica gel column should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading of around 1% (1 g of crude per 100 g of silica) is recommended.
Experimental Protocols
General Protocol for Column Chromatography Purification of a Mesylate
This protocol outlines the standard procedure for purifying a mesylate using flash column chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude mesylate mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexane) to find the optimal eluent that provides good separation and an Rf of 0.2-0.4 for the mesylate.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle without air bubbles.
-
Add another thin layer of sand on top of the settled silica gel.
-
-
Sample Loading:
-
Dissolve the crude mesylate in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to begin elution.
-
Collect the eluate in fractions (e.g., in test tubes).
-
Monitor the composition of the fractions by TLC to identify which ones contain the purified mesylate.
-
-
Isolation:
-
Combine the pure fractions containing the mesylate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified mesylate.
-
Visualizations
Caption: Workflow for mesylate purification.
Caption: Troubleshooting decision tree.
References
- 1. Chromatography [chem.rochester.edu]
- 2. silicycle.com [silicycle.com]
- 3. reddit.com [reddit.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with spirocyclization reactions. This guide provides troubleshooting advice and answers to frequently asked questions in a direct question-and-answer format to help you address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Very low or no desired spirocyclic product is forming.
Question: I am performing a spirocyclization reaction (e.g., intramolecular Michael addition, dearomative spirocyclization) and observing minimal to no formation of my target spirocycle. What are the likely causes, and how can I troubleshoot this?
Answer: Low or nonexistent yields in spirocyclization reactions can be attributed to a range of factors, from the inherent reactivity of the substrate to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Insufficient Reactivity of Nucleophile/Electrophile: The formation of the spirocenter is often a delicate balance of electronic and steric factors.
-
Troubleshooting:
-
Activate the Nucleophile: For reactions involving a carbon nucleophile like an enolate, consider using a stronger, non-nucleophilic base or changing the counter-ion (e.g., switching from Na⁺ to Li⁺ or K⁺) to alter reactivity.
-
Activate the Electrophile: In acid-catalyzed reactions such as spiroketalization, ensure the acid catalyst is of appropriate strength and not being quenched by other functional groups. The use of a stronger Lewis or Brønsted acid might be necessary.
-
-
-
Unfavorable Reaction Kinetics or Thermodynamics: The energy barrier for the cyclization may be too high, or the equilibrium may not favor the spirocyclic product.
-
Troubleshooting:
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions or product decomposition at higher temperatures.
-
Change the Solvent: The polarity and coordinating ability of the solvent can influence the transition state. A systematic screen of solvents with different properties (e.g., polar aprotic like THF, non-polar like toluene) is advisable.
-
-
-
Catalyst Inactivity or Degradation: The catalyst may not be active or could be degrading under the reaction conditions.
-
Troubleshooting:
-
Verify Catalyst Quality: Ensure the catalyst is pure and, if applicable, handled under inert conditions.
-
Screen Catalysts: If using a metal catalyst, screen different ligands or even different metals. For instance, in some indole spirocyclizations, copper catalysts have proven effective, while other systems may benefit from palladium or gold catalysis.[1]
-
-
-
Presence of Inhibitors: Trace impurities in starting materials or solvents can inhibit the catalyst.
-
Troubleshooting:
-
Purify Starting Materials: Ensure the purity of your starting materials through techniques like recrystallization or chromatography.
-
Use High-Purity Solvents: Use freshly distilled or high-purity anhydrous solvents.
-
-
Below is a troubleshooting workflow to address low-yield issues:
References
Technical Support Center: Anhydrous Mesylation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing mesylation reactions under anhydrous conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions critical for mesylation reactions?
A1: Anhydrous conditions are crucial because both the mesylating agent, typically methanesulfonyl chloride (MsCl), and the resulting mesylate product can react with water. Water can hydrolyze methanesulfonyl chloride, reducing its availability for the desired reaction. Furthermore, water can act as a nucleophile and hydrolyze the newly formed mesylate, leading to the starting alcohol and methanesulfonic acid. This side reaction will lower the yield of the desired product.[1] Any trace of moisture can hinder or destroy the reaction.[2]
Q2: How can I effectively remove water from my glassware and reagents?
A2: To ensure anhydrous conditions, all glassware should be either oven-dried at a high temperature (e.g., 125°C) for several hours or flame-dried under a stream of inert gas.[3] Reagents and solvents should be purchased as anhydrous grade or dried before use. Solvents can be dried over molecular sieves.[4] Solid reagents can be dried in a desiccator under vacuum.[5] It is also essential to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[3]
Q3: What are the most common bases used in mesylation reactions, and what are their roles?
A3: Common bases include triethylamine (TEA), pyridine, and diisopropylethylamine (DIPEA).[6] The primary role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and methanesulfonyl chloride.[1] This prevents the HCl from protonating the starting alcohol or the amine base, which would render them non-nucleophilic and stall the reaction.
Q4: How can I monitor the progress of my mesylation reaction?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] The mesylated product is typically less polar than the starting alcohol and will, therefore, have a higher Rf value on the TLC plate. By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the alcohol and the formation of the product. Staining with potassium permanganate can help visualize both the starting material and the product.[1]
Troubleshooting Guide
Q5: My reaction is not proceeding to completion, and a significant amount of starting alcohol remains. What could be the issue?
A5: Incomplete conversion can be attributed to several factors:
-
Insufficiently Anhydrous Conditions: The presence of moisture is a primary culprit, as it will consume the methanesulfonyl chloride.[1][2] Ensure all glassware, solvents, and reagents are thoroughly dried.
-
Base Strength or Amount: The base must be strong enough and present in a sufficient amount (typically a slight excess) to neutralize the HCl produced.[1]
-
Reaction Time and Temperature: Some sterically hindered alcohols may require longer reaction times or slightly elevated temperatures to react completely.[1] Monitor the reaction by TLC to determine the optimal duration.
-
Reagent Purity: Ensure the methanesulfonyl chloride and the base are of high purity. Old or improperly stored reagents can degrade and be less reactive.
Q6: My TLC plate shows a new spot, but it's not my desired mesylate. What could this side product be?
A6: A common side product in mesylation reactions is the corresponding alkyl chloride.[7] This can occur if the chloride ion, generated from methanesulfonyl chloride, acts as a nucleophile and displaces the mesylate group in an SN2 reaction. This is more common with primary and secondary alcohols. Using methanesulfonic anhydride instead of methanesulfonyl chloride can prevent the formation of this side product.[7]
Q7: I am working with a diol and obtaining a mixture of mono- and di-mesylated products. How can I improve selectivity for mono-mesylation?
A7: Achieving selective mono-mesylation of a diol requires precise control over the reaction conditions:
-
Stoichiometry: Use a stoichiometric amount or even a slight deficit (e.g., 0.95 equivalents) of methanesulfonyl chloride relative to the diol.
-
Slow Addition: Add the methanesulfonyl chloride solution dropwise, preferably using a syringe pump, to maintain a low concentration of the electrophile. This favors the reaction at the more reactive hydroxyl group.[1]
-
Low Temperature: Performing the reaction at low temperatures (e.g., 0 °C to -20 °C) can enhance selectivity by slowing down the overall reaction rate.[1]
Q8: Instead of the mesylated product, I have formed a cyclic ether. Why did this happen?
A8: Intramolecular cyclization to form a cyclic ether can occur if the alcohol contains another nucleophilic group that can displace the newly formed mesylate. This is particularly common in diols where the hydroxyl groups are positioned to readily form a 5- or 6-membered ring. Using a non-nucleophilic base and a less polar solvent may help to minimize this side reaction.[1]
Quantitative Data Summary
While precise yields are highly substrate-dependent, the following table summarizes the generally recommended quantitative parameters for a successful mesylation reaction.
| Parameter | Recommended Value/Range | Notes |
| Alcohol | 1.0 equivalent | The starting material to be mesylated. |
| Methanesulfonyl Chloride (MsCl) | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete conversion of the alcohol.[6][8] |
| Base (e.g., Triethylamine) | 1.2 - 2.0 equivalents | An excess is necessary to neutralize the HCl byproduct.[6][8] |
| Solvent (e.g., Anhydrous DCM) | 5 - 10 volumes | Sufficient solvent should be used to ensure good mixing. |
| Temperature | -10°C to Room Temperature | Lower temperatures (0°C or below) are often preferred to control the reaction rate and minimize side reactions.[8] |
| Reaction Time | 1 - 12 hours | Highly dependent on the substrate. Monitor by TLC.[1][6] |
Key Experimental Protocol: Mesylation of a Primary Alcohol
This protocol details a general procedure for the mesylation of a primary alcohol under anhydrous conditions.
Materials:
-
Primary alcohol
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA), freshly distilled
-
Methanesulfonyl chloride (MsCl), fresh
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, addition funnel, stir bar)
-
Syringes and needles
Procedure:
-
Glassware Preparation: Assemble the oven-dried glassware while it is still warm and immediately place it under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a balloon filled with the inert gas.
-
Reaction Setup: To the round-bottom flask, add the primary alcohol (1.0 eq.) and a magnetic stir bar. Dissolve the alcohol in anhydrous DCM (approximately 5-10 volumes).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.
-
Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over a period of 10-15 minutes using a syringe or an addition funnel.[6][8] Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress of the reaction by TLC every 30-60 minutes. The reaction is typically complete within 1-4 hours.[1]
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting alcohol on TLC), quench the reaction by slowly adding cold water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[1][8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude mesylated product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. scribd.com [scribd.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
Preventing elimination side reactions with mesylates
Welcome to the technical support center for optimizing reactions involving mesylate leaving groups. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions, particularly undesired eliminations.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during nucleophilic substitution reactions with alkyl mesylates.
Q1: I'm observing a significant amount of an alkene byproduct in my reaction. What is the likely cause?
A: The formation of an alkene byproduct indicates a competing elimination reaction (E2 mechanism) is occurring alongside your desired substitution (SN2 mechanism). Mesylates are excellent leaving groups for both reaction types.[1][2] Several factors could be favoring the E2 pathway, including the structure of your substrate, the base/nucleophile used, the solvent, and the reaction temperature.
Q2: How does the structure of my starting alcohol (primary, secondary, or tertiary) affect the likelihood of elimination?
A: The structure of the carbon to which the mesylate is attached is a critical factor.
-
Primary (1°) Mesylates: These are least sterically hindered and strongly favor the SN2 pathway. Elimination is usually a minor byproduct unless a very bulky, strong base is used.
-
Secondary (2°) Mesylates: These are susceptible to both SN2 and E2 reactions, and the outcome is highly dependent on the reaction conditions. Steric hindrance is increased compared to primary substrates, making the competing E2 pathway more significant.
-
Tertiary (3°) Mesylates: These are highly sterically hindered, which effectively blocks the SN2 pathway. They will almost exclusively undergo elimination (E2 or E1) when treated with a base or nucleophile.
Q3: My substrate is a secondary mesylate and I'm getting a mixture of substitution and elimination products. How can I favor the substitution (SN2) product?
A: To favor the SN2 pathway for a secondary mesylate, you should carefully select your nucleophile, solvent, and temperature.
-
Nucleophile/Base: Use a good nucleophile that is a relatively weak base. Strong, bulky bases like potassium tert-butoxide (t-BuOK) will heavily favor E2 elimination. Good choices for SN2 include azide (N₃⁻), halides (Cl⁻, Br⁻, I⁻), or cyanide (CN⁻).
-
Solvent: Use a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents enhance the strength of the nucleophile without solvating it as heavily as polar protic solvents, promoting the SN2 reaction. Polar protic solvents can favor elimination.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide more energy to overcome the higher activation energy of the E2 reaction, thus favoring elimination.
Q4: Could my choice of base be the primary reason for poor yield of the substitution product?
A: Absolutely. The choice of base is crucial. A reagent can act as both a nucleophile and a base, and its properties will dictate the major reaction pathway.
-
Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are very bulky. This steric hindrance makes it difficult for them to access the electrophilic carbon for an SN2 attack, so they are more likely to abstract a proton from an adjacent carbon, leading to E2 elimination.
-
Strong, Non-hindered Bases: Reagents like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) are strong bases and can still lead to significant E2 elimination, especially with secondary and tertiary mesylates.
-
Weak Bases/Good Nucleophiles: Reagents like sodium azide (NaN₃) or sodium cyanide (NaCN) are excellent nucleophiles but relatively weak bases. They will preferentially attack the carbon in an SN2 fashion.
Q5: What is the role of the solvent in controlling the substitution-elimination ratio?
A: The solvent influences the reactivity of the nucleophile/base.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are preferred for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive, increasing the rate of SN2.
-
Polar Protic Solvents (e.g., Ethanol, Water, Methanol): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it. This solvation weakens its nucleophilicity and can favor elimination.
Data Summary: Predicting Reaction Outcomes
The following table summarizes the expected major products based on the substrate and the nature of the reagent (nucleophile/base).
| Substrate Type | Reagent Type | Solvent | Temperature | Expected Major Product |
| Primary (1°) | Strong, Non-hindered Base/Nucleophile (e.g., NaOEt) | Polar Aprotic | Low | SN2 |
| Strong, Bulky Base (e.g., t-BuOK) | Any | Any | E2 | |
| Weak Base / Good Nucleophile (e.g., NaN₃, NaCN) | Polar Aprotic | Low | SN2 | |
| Secondary (2°) | Strong, Non-hindered Base/Nucleophile (e.g., NaOEt) | Polar Aprotic | High | E2 (major), SN2 (minor) |
| Strong, Bulky Base (e.g., t-BuOK) | Any | Any | E2 | |
| Weak Base / Good Nucleophile (e.g., NaN₃, NaCN) | Polar Aprotic | Low | SN2 | |
| Tertiary (3°) | Any Base/Nucleophile | Any | Any | E2 |
Visual Guides
The following diagrams illustrate key concepts for troubleshooting and experimental design.
Caption: Competing SN2 (substitution) and E2 (elimination) reaction pathways for a secondary mesylate.
References
Technical Support Center: Monitoring Mesylation Reaction Progress by TLC
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of mesylation reactions using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the TLC analysis of mesylation reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No reaction observed (only starting material spot is visible on TLC) | - Inactive reagents (e.g., moisture-sensitive mesyl chloride).- Insufficient base strength or amount.- Low reaction temperature or short reaction time.- Steric hindrance at the alcohol. | - Ensure all reagents are anhydrous and of high purity.[1]- Use a stronger base (e.g., pyridine, triethylamine) in sufficient quantity to neutralize the generated HCl.[1]- Gradually increase the reaction temperature and/or extend the reaction time, monitoring progress by TLC.[1]- For sterically hindered alcohols, consider more forcing conditions or a more reactive sulfonating agent.[1] |
| Multiple spots observed on TLC | - Formation of byproducts (e.g., alkyl chloride, elimination products).- Presence of unreacted starting material and the desired mesylate product.- Decomposition of the product on the silica gel plate. | - If using methanesulfonyl chloride with a chloride-containing base in a solvent like DCM, alkyl chloride formation is a common side reaction.[1]- This is expected during the reaction; continue monitoring until the starting material spot disappears or is significantly diminished.- Perform a 2D TLC to check for compound stability on silica gel. |
| Streaking or smearing of spots | - The sample is too concentrated.- The compound is acidic or basic.- The solvent system is not optimal. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluting solvent system to improve the spot shape.[2]- Experiment with different solvent systems to find one that provides better separation and spot definition. |
| Starting material and product spots have very similar Rf values | - The polarity difference between the alcohol and the mesylate is small. | - Try a different, less polar solvent system to maximize the separation.- Utilize the "co-spot" technique where the starting material and reaction mixture are spotted in the same lane to see if they resolve into two distinct spots.[3][4]- Use a visualization stain that may show a color difference between the alcohol and the mesylate, such as p-anisaldehyde.[4] |
| Product spot remains at the baseline | - The eluting solvent is not polar enough. | - Increase the polarity of the solvent system. For very polar compounds, consider solvent systems like 5% methanol in dichloromethane.[5] |
| All spots run to the top of the TLC plate | - The eluting solvent is too polar. | - Decrease the polarity of the solvent system. For nonpolar compounds, consider solvent systems like 5% ethyl acetate in hexane or 100% hexane.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate solvent system for monitoring my mesylation reaction by TLC?
A1: Start by considering the polarity of your starting material (the alcohol). The mesylated product will be less polar and thus have a higher Rf value.[1] A common starting point for many organic compounds is a mixture of ethyl acetate and hexane.[6] You can adjust the ratio of these solvents to achieve good separation, where the starting material has an Rf of approximately 0.2-0.3, allowing the less polar product to appear at a higher Rf.
Q2: How can I visualize the spots on my TLC plate if my compounds are not UV-active?
A2: Several chemical stains can be used for visualization. A potassium permanganate stain is effective for visualizing alcohols, which will appear as yellow-brown spots on a purple background.[7] Other general-purpose stains like p-anisaldehyde or vanillin can also be used and may produce different colors for the starting material and the product.[7] Iodine vapor is another common method that can visualize a wide range of organic compounds.[7][8]
Q3: How can I be certain that the new, higher Rf spot is my desired mesylated product?
A3: While a new, less polar spot is a strong indication of product formation, definitive identification requires further analysis. The most reliable method on a TLC plate is to use a co-spot.[3][9] Spot your starting material in one lane, the reaction mixture in a second lane, and both the starting material and reaction mixture in a third (co-spot) lane. If the reaction is proceeding, you should see the starting material spot diminish in the reaction mixture lane and a new, higher Rf spot appear. The co-spot lane will help to resolve the starting material from the product.
Q4: My reaction seems to have stalled, with both starting material and product spots present on the TLC for an extended period. What should I do?
A4: A stalled reaction can be due to several factors, including impure reagents, insufficient base, or inadequate temperature.[1] First, ensure that your reagents, particularly the mesyl chloride and the base, are anhydrous. Moisture can quench the mesylating agent.[1] If the reagents are pure, consider adding more base or slightly increasing the reaction temperature while continuing to monitor by TLC.
Q5: I see a new spot on my TLC that is not the starting material or the expected product. What could it be?
A5: This could be a side product. A common side reaction in mesylations using methanesulfonyl chloride and a base like triethylamine is the formation of an alkyl chloride, which may have a different Rf value.[1] In the case of diols, intramolecular cyclization can also occur.[1] The identity of the side product would need to be confirmed by other analytical techniques such as NMR or mass spectrometry.
Experimental Protocols
General Protocol for Monitoring a Mesylation Reaction by TLC
-
Prepare the TLC Plate:
-
Spot the TLC Plate:
-
Dissolve a small amount of your starting alcohol in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot this solution on the 'SM' and 'Co' marks.
-
Carefully withdraw a small aliquot from your reaction mixture using a capillary tube.
-
Spot the reaction mixture on the 'Rxn' and 'Co' marks (spotting directly on top of the starting material spot for the co-spot).
-
Ensure the spots are small and concentrated.
-
-
Develop the TLC Plate:
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexane). Ensure the solvent level is below the baseline on the TLC plate.[10]
-
To ensure the chamber is saturated with solvent vapors, you can line it with filter paper.[11]
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Interpret the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the solvent to evaporate completely.
-
Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber, or a chemical stain).[8][12]
-
The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane. The mesylated product will appear as a new spot with a higher Rf value than the starting alcohol.
-
Data Presentation
| Compound Type | Expected Polarity | Expected Rf Value (Relative) | Common Visualization Methods |
| Starting Alcohol | High | Low | Potassium Permanganate, p-Anisaldehyde, UV (if chromophore is present) |
| Mesylated Product | Low | High | UV (if chromophore is present), p-Anisaldehyde, Iodine |
| Alkyl Chloride (Side Product) | Low | High (often similar to mesylate) | May require specific stains or isolation for confirmation |
Visualizations
Caption: A troubleshooting workflow for monitoring mesylation reactions by TLC.
Caption: Relationship between polarity and Rf in mesylation TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. How To [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. TLC Tips and Tricks | Merck [merckmillipore.com]
- 12. youtube.com [youtube.com]
Validation & Comparative
Purity analysis of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate by HPLC
A Comprehensive Guide to Purity Analysis of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like this compound is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering robust and reliable methods for separation and quantification of the main compound and potential impurities.[1][2] This guide provides a comparative analysis of HPLC methods for purity determination of this compound, supported by experimental protocols and data.
Comparison of Analytical Methods
While HPLC is a primary method for the analysis of non-volatile and thermally stable compounds, other techniques can also be employed, each with its own set of advantages and limitations. A comparative overview is essential for selecting the most appropriate method based on the specific analytical requirements.
Table 1: Comparison of Analytical Methods for Purity Analysis
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity with UV detection. | Widely available, robust, and reproducible for purity and assay determination.[2] | The target molecule lacks a strong chromophore, potentially leading to lower sensitivity. |
| LC-MS/MS | Separation by HPLC coupled with mass spectrometry for detection. | High sensitivity and selectivity, ideal for identifying and quantifying trace-level genotoxic impurities like sulfonate esters.[3] | Higher equipment cost and complexity.[4] |
| Gas Chromatography (GC-FID/MS) | Separation of volatile compounds in the gas phase. | Suitable for volatile impurities. | The target compound is not sufficiently volatile; derivatization would be necessary.[4] |
| Quantitative NMR (qNMR) | Absolute quantification based on the NMR signal intensity relative to a certified reference standard. | Provides a direct measure of purity without the need for a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Recommended HPLC Method for Purity Analysis
A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This method is designed to separate the main component from potential process-related impurities and degradation products.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended as a starting point.[5]
2. Mobile Phase and Gradient:
-
A gradient elution is recommended to ensure the separation of compounds with varying polarities.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
3. Other Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (due to the lack of a strong chromophore).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a sample solution of this compound at approximately 1 mg/mL in a mixture of acetonitrile and water (50:50 v/v).
Potential Impurities
Knowledge of potential impurities is crucial for developing a specific and accurate analytical method.[7][8] For this compound, impurities can arise from the synthesis process or degradation.
-
Starting Material: 1,4-Dioxaspiro[4.5]decan-8-ol.
-
By-products from Synthesis: Di-mesylated products or other side-reaction products.
-
Degradation Products: Hydrolysis of the spiroketal can lead to the formation of 4-(hydroxymethyl)cyclohexanone and methanesulfonic acid.[5]
Table 2: Hypothetical Chromatographic Data
| Compound | Retention Time (min) | Relative Retention Time | Response Factor (at 210 nm) |
| Methanesulfonic Acid | ~2.5 | ~0.21 | Low |
| 1,4-Dioxaspiro[4.5]decan-8-ol | ~8.9 | ~0.74 | 0.95 |
| This compound | ~12.0 | 1.00 | 1.00 |
| Potential By-product 1 | ~15.2 | ~1.27 | To be determined |
| Potential By-product 2 | ~18.5 | ~1.54 | To be determined |
Visualizing the Experimental Workflow and Decision-Making Process
To further clarify the experimental process and aid in the selection of the most suitable analytical method, the following diagrams are provided.
References
A Comparative Guide to the Analysis of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate: GC-MS and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate. We will delve into the application of Gas Chromatography-Mass Spectrometry (GC-MS) and explore alternative techniques, offering supporting experimental data and detailed protocols to inform method selection and implementation in a research and drug development context.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and characterization are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). The molecule's structure, featuring a spiroketal and a methanesulfonate ester, presents unique analytical challenges. This guide will focus on GC-MS as a primary analytical technique and compare its performance with High-Performance Liquid Chromatography (HPLC), a robust alternative.
GC-MS Analysis: A Powerful Tool for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][2] It is particularly well-suited for the analysis of volatile and thermally stable compounds. For a compound like this compound, GC-MS can provide detailed information on its purity, identity, and the presence of any volatile impurities.
Predicted GC-MS Performance
Key Considerations for GC-MS Analysis:
-
Thermal Stability: The high temperatures used in the GC inlet and oven can potentially lead to the thermal degradation of the analyte.[2][8] Careful optimization of the temperature program is crucial.
-
Derivatization: For compounds that are not sufficiently volatile or prone to degradation, derivatization can improve their chromatographic behavior.[9][10] However, for a methanesulfonate ester, this is often not necessary.
-
Ionization: Electron Ionization (EI) is a common ionization technique in GC-MS that can lead to extensive fragmentation, providing a characteristic mass spectrum for identification.[11]
Experimental Protocol: Proposed GC-MS Method
This proposed protocol is based on established methods for the analysis of sulfonate esters.[5][6][7]
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or a more sensitive triple quadrupole system).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-450.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation: Expected GC-MS Data
| Parameter | Expected Value/Characteristic | Source |
| Retention Time (RT) | Dependent on the specific GC conditions, but expected to be in the mid-to-late region of the chromatogram. | Inferred |
| Molecular Ion (M+) | m/z 236 (C9H16O5S) | Calculated |
| Key Fragment Ions | Expected fragments corresponding to the loss of the methanesulfonate group (SO3CH3), and fragmentation of the dioxaspirodecane ring system. A prominent peak at m/z 99 is characteristic for the 1,4-dioxaspiro[4.5]decan-8-yl moiety.[4] | [3][4] |
| Limit of Detection (LOD) | Potentially in the low ng/mL (ppb) range, especially with a triple quadrupole MS.[5][6] | [5][6] |
| Linearity | Expected to be linear over a wide concentration range (e.g., 1-1000 ng/mL). | [6] |
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)
For compounds that may have limited thermal stability or volatility, HPLC is a powerful and often preferred alternative to GC-MS.[9][12]
HPLC Performance
HPLC with UV or PDA detection is a robust method for the analysis of non-volatile compounds.[12] For this compound, which lacks a strong chromophore, derivatization might be necessary for sensitive UV detection.[9] However, coupling HPLC with a mass spectrometer (LC-MS) would provide both high sensitivity and structural information without the need for derivatization.
Experimental Protocol: HPLC-UV Method
This protocol is based on methods for similar non-chromophoric compounds.[9][12]
Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution.
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase it.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.
-
Detection: UV at a low wavelength (e.g., 210 nm) or PDA to monitor a wider range.
-
Injection Volume: 10 µL.
Data Presentation: Comparative Data of Analytical Techniques
| Parameter | GC-MS | HPLC-UV | HPLC-MS |
| Volatility Requirement | High | Low | Low |
| Thermal Stability Requirement | High | Not required | Not required |
| Derivatization | Generally not required | May be required for sensitivity | Not required |
| Sensitivity | High (ppb level) | Moderate (ppm level) | Very High (ppb to ppt level) |
| Structural Information | High (from mass spectrum) | Low (from retention time) | High (from mass spectrum) |
| Typical Run Time | 15-30 minutes | 10-20 minutes | 10-20 minutes |
| Robustness | Moderate to High | High | Moderate to High |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for GC-MS analysis and a comparison with the HPLC alternative.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. 1,4-Dioxaspiro[4.5]decan-8-ol, 8-(4-methylbenzenesulfonate) | C15H20O5S | CID 567489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
Mesylate vs. Tosylate: A Comparative Guide to Leaving Group Efficiency
In the landscape of organic synthesis, the choice of a suitable leaving group is critical for directing reaction kinetics and achieving desired chemical transformations. For chemists in research and drug development, converting a poor leaving group like a hydroxyl into a highly effective one is a common challenge. Sulfonate esters, particularly mesylates (OMs) and tosylates (OTs), are premier tools for this purpose.[1] This guide offers an objective comparison of mesylate and tosylate, supported by experimental data, to inform their application in synthesis.
Theoretical Framework: What Makes a Good Leaving Group?
The effectiveness of a leaving group is fundamentally tied to the stability of the anion that is formed when it departs from the substrate. A more stable anion, being a weaker base, is a better leaving group.[1] This stability can be assessed by the acidity of the corresponding conjugate acid; a lower acid dissociation constant (pKa) indicates a stronger acid and therefore a more stable conjugate base.[1]
-
Mesylate (methanesulfonate): The leaving group is the conjugate base of methanesulfonic acid (MsOH).
-
Tosylate (p-toluenesulfonate): The leaving group is the conjugate base of p-toluenesulfonic acid (TsOH).
The primary structural difference lies in the substituent on the sulfonyl group: a methyl group for mesylate and a p-tolyl group for tosylate. The p-tolyl group's aromatic ring in the tosylate anion allows for greater resonance delocalization of the negative charge compared to the methyl group in the mesylate anion, which is weakly electron-donating. This additional resonance stabilization makes p-toluenesulfonic acid a stronger acid than methanesulfonic acid.
Quantitative Comparison: Acidity and Reaction Rates
The most direct measures for comparing leaving group ability are the pKa of the conjugate acids and the relative rates of reaction in a standardized system, such as an S(_N)2 reaction.
| Leaving Group | Abbreviation | Structure of Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative S(_N)2 Reaction Rate |
| Tosylate | -OTs | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic acid | ~ -2.8[1][2] | 0.70[1][3] |
| Mesylate | -OMs | CH₃SO₃⁻ | Methanesulfonic acid | ~ -1.9[1][4][5] | 1.00[1][3] |
The data reveals that p-toluenesulfonic acid is the stronger acid, suggesting the tosylate anion is more stable. However, kinetic data from a specific S(_N)2 reaction study indicates that the mesylate is a slightly more reactive leaving group under those conditions.[1][3] This highlights that while pKa is a strong indicator, other factors such as sterics and reaction conditions can influence relative reactivity. Both are unequivocally excellent leaving groups.[6]
Practical Considerations in Synthesis
Beyond theoretical reactivity, several practical aspects guide the choice between mesylate and tosylate:
-
Steric Hindrance: The tosyl group is significantly bulkier than the mesyl group. In sterically congested environments, the smaller mesyl group may be preferred to facilitate the approach of the nucleophile.
-
Crystallinity: Tosylated compounds are often crystalline solids, which can simplify their purification through recrystallization. Mesylates, in contrast, are sometimes oils, which may require chromatographic purification.[7]
-
Preparation: Both are typically prepared from the corresponding alcohol by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine.[8][9] This conversion proceeds with retention of configuration at the alcoholic carbon.[8]
-
Reaction Monitoring: The aromatic ring in tosylates allows for easy visualization on TLC plates using UV light, which can simplify the monitoring of reaction progress.[7]
Logical Framework for Leaving Group Ability
The determination of a leaving group's effectiveness is a logical progression from its chemical structure to its observed reactivity.
Caption: Logical relationship of factors influencing leaving group efficiency.
Experimental Protocol: Comparative S(_N)2 Reaction Rate
To experimentally quantify the difference in leaving group ability, a kinetic study of a nucleophilic substitution reaction can be performed.
Objective: To determine the relative rates of nucleophilic substitution of an alkyl mesylate and an alkyl tosylate with a common nucleophile.
Materials:
-
Primary alcohol (e.g., 1-butanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Standard glassware for inert atmosphere reactions
-
Analytical equipment (e.g., GC, HPLC)
Procedure:
Part 1: Synthesis of Alkyl Sulfonates
-
Synthesis of 1-Butyl Tosylate: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-butanol (1.0 eq) in anhydrous DCM.[1] Cool the solution to 0°C in an ice bath.[1] Add anhydrous pyridine (1.2 eq).[1] To this stirred solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until the alcohol is consumed (monitor by TLC).
-
Work up the reaction by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting 1-butyl tosylate, if necessary.
-
Synthesis of 1-Butyl Mesylate: Repeat steps 1-3 using methanesulfonyl chloride (1.1 eq) in place of TsCl.
Part 2: Kinetic Comparison
-
Set up two identical, temperature-controlled reaction vessels.
-
In each vessel, prepare a solution of sodium azide (1.5 eq) in anhydrous DMF.
-
To one vessel, add a known concentration of 1-butyl tosylate (1.0 eq). Simultaneously, add an identical concentration of 1-butyl mesylate (1.0 eq) to the second vessel to start the reactions.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench each aliquot (e.g., by diluting with cold water) and extract the organic components.
-
Analyze the composition of each quenched aliquot using GC or HPLC to determine the concentration of the remaining alkyl sulfonate and the formed alkyl azide.
Data Analysis:
-
For each reaction, plot the concentration of the alkyl sulfonate versus time.
-
Determine the initial rate of each reaction from the slope of the concentration-time curve at t=0.[1]
-
The relative reaction rate is the ratio of the rate constant for the mesylate reaction to the rate constant for the tosylate reaction.[1]
Experimental Workflow
Caption: Experimental workflow for comparing leaving group efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. brainly.com [brainly.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Reactivity Showdown: 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate vs. Tosylate in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of a leaving group is a critical parameter in synthetic strategy. This guide provides a detailed comparison of the reactivity of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate (mesylate) and 1,4-Dioxaspiro[4.5]decan-8-yl tosylate, two common derivatives of 1,4-Dioxaspiro[4.5]decan-8-ol used to facilitate nucleophilic substitution reactions.
Both methanesulfonyl (mesyl) and p-toluenesulfonyl (tosyl) groups are excellent leaving groups, transforming the poorly reactive hydroxyl group of an alcohol into a highly reactive sulfonate ester. This conversion is a cornerstone of organic synthesis, enabling a wide array of subsequent transformations. While both are effective, subtle differences in their electronic and steric properties can influence reaction rates and outcomes.
Quantitative Comparison of Leaving Group Ability
The reactivity of a leaving group is inversely related to its basicity; a weaker base is a better leaving group. This is because a weaker base is more stable on its own and is therefore more willing to accept the electron pair from the breaking bond. A good proxy for the basicity of a leaving group is the pKa of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a more stable anion and thus a better leaving group.
Kinetic data from nucleophilic substitution reactions provide a direct measure of leaving group ability. In a typical Sₙ2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile, and a better leaving group will lead to a faster reaction rate.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Reaction Rate |
| Methanesulfonate | -OMs | Methanesulfonic acid | ~ -1.9 | 1.00 |
| p-Toluenesulfonate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | 0.70 |
The data indicates that while both are superb leaving groups, the methanesulfonate (mesylate) group is slightly more reactive in Sₙ2 reactions than the p-toluenesulfonate (tosylate) group. This is consistent with the slightly lower pKa of methanesulfonic acid, suggesting the mesylate anion is marginally more stable.
Experimental Protocols
The preparation of both this compound and tosylate begins with the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol. This alcohol can be readily synthesized by the reduction of 1,4-Dioxaspiro[4.5]decan-8-one.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol
A general procedure for the reduction of the ketone to the secondary alcohol is as follows:
-
To a stirred solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in methanol or ethanol at 0 °C, sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction is quenched by the slow addition of water, and the solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1,4-Dioxaspiro[4.5]decan-8-ol, which can be purified by column chromatography if necessary.
Synthesis of this compound (Mesylate)
The following is a general protocol for the mesylation of a secondary alcohol:
-
1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath, and triethylamine (Et₃N, 1.5 eq) is added.
-
Methanesulfonyl chloride (MsCl, 1.2 eq) is added dropwise to the stirred solution.
-
The reaction is stirred at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with cold water. The organic layer is separated, washed sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound, which can be purified by recrystallization or column chromatography.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-yl Tosylate
The following is a general protocol for the tosylation of a secondary alcohol:
-
1,4-Dioxaspiro[4.5]decan-8-ol (1.0 eq) is dissolved in anhydrous pyridine or a mixture of DCM and pyridine in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (TsCl, 1.2 eq) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for several hours and then allowed to stand at low temperature (e.g., 4 °C) overnight.
-
The reaction is quenched by pouring it over ice and extracting with diethyl ether or ethyl acetate.
-
The combined organic extracts are washed sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1,4-Dioxaspiro[4.5]decan-8-yl tosylate, which can be purified by recrystallization.
Reaction Mechanism and Experimental Workflow
A common application for these sulfonate esters is in Sₙ2 reactions. The diagram below illustrates the overall workflow from the starting alcohol to the product of a nucleophilic substitution with sodium azide, a common nucleophile.
Caption: Experimental workflow for the synthesis and Sₙ2 reaction of 1,4-Dioxaspiro[4.5]decan-8-yl sulfonates.
The logical relationship between the properties of the leaving group and the reaction rate in an Sₙ2 reaction is depicted below.
Caption: Relationship between leaving group properties and Sₙ2 reaction rate.
Conclusion
Both this compound and tosylate are highly effective substrates for nucleophilic substitution reactions. The choice between them may be guided by several factors:
-
Reactivity: For reactions requiring the highest possible rate, the mesylate is marginally superior.
-
Cost and Availability: The relative cost and availability of methanesulfonyl chloride versus p-toluenesulfonyl chloride may be a consideration, particularly for large-scale syntheses.
-
Crystallinity: Tosylates are often crystalline solids, which can facilitate purification by recrystallization, whereas mesylates are more frequently oils.
-
Steric Hindrance: While the difference is small, the tosyl group is sterically bulkier than the mesyl group. In highly congested systems, this could potentially influence reaction rates, although for the 1,4-Dioxaspiro[4.5]decan-8-yl system, this is unlikely to be a significant factor.
In most practical applications, both leaving groups will perform admirably. However, for kinetically sensitive transformations or in cases where maximizing reaction rate is paramount, this compound may offer a slight advantage.
Quantitative NMR (qNMR) for Purity Determination of Spiro Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical research and drug development, ensuring the safety, efficacy, and reproducibility of scientific findings. Spiro compounds, with their unique three-dimensional and often chiral structures, present significant analytical challenges for purity assessment. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), for the purity determination of these complex molecules.
The Power of qNMR as a Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful tool for the purity determination of organic compounds.[1][2] Unlike chromatographic methods that often rely on reference standards of the specific analyte, qNMR is a primary ratio method.[3] This means the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for the direct measurement of a compound's concentration and purity against a certified internal standard of a different chemical structure.[1][3] This characteristic is particularly advantageous when analyzing novel spiro compounds for which specific reference standards may not be available.[4]
Head-to-Head Comparison: qNMR vs. HPLC
While HPLC is a widely used and powerful technique for purity analysis, qNMR offers several distinct advantages, especially for structurally complex molecules like spiro compounds. The choice of method often depends on the specific requirements of the analysis.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Primary analytical method based on the direct proportionality between signal integral and molar concentration.[3] | Comparative method based on the physical separation of components in a mixture. |
| Reference Standard | Does not require a reference standard of the analyte; a certified internal standard of a different structure can be used.[1] | Often requires a reference standard of the analyte for accurate quantification, especially for impurities with different response factors. |
| Structural Information | Provides detailed structural information, aiding in the identification of impurities. | Provides retention time data; structural information requires hyphenated techniques like LC-MS. |
| Sample Preparation | Minimal sample preparation, typically involving dissolution in a deuterated solvent with an internal standard.[1] | Can require more extensive sample preparation, including filtration and sometimes derivatization. |
| Analysis Time | Method development can be rapid. Data acquisition can range from minutes to hours depending on the complexity and desired signal-to-noise ratio.[1] | Analysis time per sample is typically short, allowing for high-throughput screening. Method development can be more time-consuming. |
| Selectivity | High, based on distinct chemical shifts of nuclei. Signal overlap can be a challenge for complex molecules.[2] | High, based on the differential partitioning of analytes between the mobile and stationary phases. |
| Destructive/Non-destructive | Non-destructive, allowing for sample recovery.[4] | Generally considered a destructive technique. |
Addressing the Challenges of Spiro Compound Analysis with qNMR
The complex, rigid structures of spiro compounds often lead to crowded ¹H NMR spectra with significant signal overlap, which can complicate accurate integration and quantification.[2] However, several advanced NMR techniques can mitigate this challenge:
-
High-Field NMR: Utilizing spectrometers with higher magnetic field strengths (e.g., 600 MHz and above) can significantly improve signal dispersion, reducing overlap.[2]
-
2D qNMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed for quantitative purposes. By spreading the signals over two frequency dimensions, even severely overlapping proton signals can be resolved and quantified.[5][6]
-
Advanced 1D Experiments: Techniques like 1D TOCSY (Total Correlation Spectroscopy) or pure-shift experiments can be used to selectively excite and observe specific, non-overlapping signals within a complex spectrum.
Quantitative Data Comparison: A Case Study on a Complex Chiral Molecule
| Validation Parameter | qNMR | HPLC-UV |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.9% - 100.8% |
| Precision (RSD) | < 1.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% |
Note: The data presented are representative and may vary depending on the specific compound, experimental conditions, and instrumentation.
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for Purity Determination
This protocol outlines the general steps for determining the purity of a spiro compound using the internal standard method.
a. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the spiro compound (analyte) into a clean vial.
-
Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) to achieve a molar ratio of approximately 1:1 with the analyte. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the analyte and internal standard in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
b. NMR Data Acquisition:
-
The NMR spectrometer should be properly calibrated and shimmed.
-
Acquire a standard ¹H NMR spectrum to identify non-overlapping signals of the analyte and the internal standard.
-
Set the key acquisition parameters for quantitative analysis:
-
Pulse Angle: 90° flip angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest for both the analyte and the internal standard to ensure full relaxation. A typical starting value is 30 seconds.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time: Typically 2-4 seconds.
-
Spectral Width: To encompass all signals of interest.
-
c. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the selected non-overlapping signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
HPLC-UV Protocol for Purity Determination
This protocol provides a general method for purity assessment by HPLC with UV detection.
a. Sample and Standard Preparation:
-
Prepare a stock solution of the spiro compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards by diluting the stock solution.
-
If available, prepare solutions of known impurities at known concentrations.
b. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of solvents (e.g., water and acetonitrile with a modifier like formic acid or trifluoroacetic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: e.g., 30 °C.
-
Injection Volume: e.g., 10 µL.
-
Detection Wavelength: A wavelength where the analyte and potential impurities have significant absorbance.
c. Data Analysis:
-
Analyze the samples and standards.
-
Determine the purity by the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For higher accuracy, use the external standard method with a calibration curve.
Visualizations
Caption: Workflow for purity determination of spiro compounds by qNMR.
Caption: Logical relationship between qNMR and HPLC for purity determination.
References
- 1. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Using CRAFT | Technology Networks [technologynetworks.com]
- 6. Validating heteronuclear 2D quantitative NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Stereochemical Validation in Spiro[4.5]decane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The precise control and validation of stereochemistry are critical in the synthesis of complex molecules like spiro[4.5]decanes, a structural motif present in numerous natural products and pharmacologically active compounds. The rigid, three-dimensional nature of the spirocyclic core necessitates rigorous analytical methods to confirm the spatial arrangement of substituents, which profoundly influences biological activity. This guide provides an objective comparison of common synthetic strategies and the principal techniques for stereochemical validation, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies for Spiro[4.5]decanes
The stereochemical outcome of a spiro[4.5]decane synthesis is highly dependent on the chosen synthetic route and reaction conditions. Below is a comparison of different methods, highlighting the diastereoselectivity achieved.
| Synthetic Method | Catalyst/Reagent | Substrates | Diastereomeric Ratio (d.r.) | Reference |
| [3+2] Cycloaddition | Organocatalysis (BINOL-derived phosphoric acid) | 2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | Up to 99:1 | [1][2] |
| [3+2] Cycloaddition | Photocatalysis with Organocatalysis | 2-Methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines | 80:20 | [1] |
| Aldol Cyclization | Methanolic KOH | Key intermediate in β-vetivone synthesis | Not specified, but product isolated as a single diastereomer | [3] |
| Claisen Rearrangement | Thermal | Bicyclic 2-(alkenyl)dihydropyrans | Excellent stereoselectivity (single diastereomer reported) | [4] |
| Acid-catalyzed Ring-opening | Formic Acid | Cyclopropane intermediate in acorenone B synthesis | Not specified, but product isolated as a single diastereomer | [3] |
Core Techniques for Stereochemical Validation
The definitive assignment of stereochemistry in spiro[4.5]decanes relies on a combination of spectroscopic and analytical techniques. The choice of method depends on the nature of the compound (e.g., crystalline vs. oil), the type of stereoisomerism (diastereomers vs. enantiomers), and the information required (relative vs. absolute configuration).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Determining Relative Stereochemistry
Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful, non-destructive technique for determining the relative configuration of diastereomers. It detects through-space correlations between protons that are in close proximity (typically < 5 Å), providing crucial information about their spatial relationships.
Single-Crystal X-ray Diffraction: The Gold Standard for Absolute Configuration
For crystalline compounds, single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure, including the absolute configuration of all stereocenters.[5][6][7][8]
Chiral High-Performance Liquid Chromatography (HPLC): Separating Enantiomers
When a synthesis yields a racemic or enantiomerically enriched mixture, chiral HPLC is the primary technique for separating and quantifying the enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9][10][11][12][13]
Experimental Protocols
General Workflow for Synthesis and Stereochemical Validation of Spiro[4.5]decanes
Detailed Methodologies
1. 2D NOESY Experiment for a Small Organic Molecule
This protocol provides a general guideline for acquiring a 2D NOESY spectrum on a standard NMR spectrometer (e.g., Bruker).[14][15][16][17]
-
Sample Preparation: Prepare a solution of the spiro[4.5]decane derivative in a suitable deuterated solvent (e.g., CDCl3) at an optimal concentration (typically 5-10 mg in 0.6 mL).[18] The sample should be free of particulate matter. For best results, especially for quantitative measurements, the sample can be degassed to remove dissolved oxygen.
-
Initial Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to obtain good resolution.
-
Acquire a standard 1D proton spectrum to determine the spectral width and the center of the spectrum.
-
-
NOESY Parameter Setup:
-
Load a standard 2D NOESY parameter set.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
The number of data points in the F2 dimension (td2) is typically set to 1K or 2K, and in the F1 dimension (td1) to 128-256 increments.
-
The mixing time (d8) is a crucial parameter. For small molecules (MW < 700), a mixing time of 400-800 ms is a good starting point.[14][18]
-
Set the number of scans (ns) based on the sample concentration; 16 scans per increment is a common starting point.
-
-
Acquisition and Processing:
-
Start the acquisition.
-
After data collection, perform a Fourier transform in both dimensions (xfb).
-
Phase the spectrum. In a phase-sensitive NOESY spectrum of a small molecule, the diagonal peaks and the cross-peaks will have opposite phases.
-
Calibrate the spectrum using the solvent residual peak.
-
-
Analysis:
-
Identify cross-peaks, which indicate spatial proximity between the corresponding protons on the diagonal. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
2. Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the crystal structure of an organic compound.[5][6][8][19]
-
Crystal Growth:
-
Grow single crystals of the spiro[4.5]decane derivative of suitable size and quality (ideally 0.1-0.3 mm in all dimensions). Common methods include slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
-
Crystal Mounting:
-
Select a well-formed, defect-free crystal under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryo-protectant oil.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
-
Center the crystal in the X-ray beam.
-
Perform an initial scan to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as absorption.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
-
Structure Refinement:
-
Refine the atomic positions and thermal parameters against the experimental data to improve the model.
-
Locate and refine hydrogen atoms.
-
For chiral molecules, determine the absolute configuration by analyzing the anomalous scattering (Flack parameter). A Flack parameter close to 0 indicates the correct absolute configuration.
-
-
Validation and Visualization:
-
Validate the final structure using software like CHECKCIF.
-
Visualize the structure using programs like Mercury or ORTEP to analyze bond lengths, bond angles, and intermolecular interactions.
-
3. Chiral HPLC Method Development
This protocol provides a general strategy for developing a chiral HPLC method to separate enantiomers of a spiro[4.5]decane.[9][11][13]
-
Column Selection:
-
The choice of the chiral stationary phase (CSP) is the most critical step. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol. A typical starting ratio is 90:10.
-
Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol with a buffer (e.g., ammonium formate or phosphate).
-
Additives: For basic compounds, add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. For acidic compounds, add an acidic modifier (e.g., 0.1% trifluoroacetic acid).
-
-
Initial Screening:
-
Dissolve the racemic sample in the mobile phase or a compatible solvent.
-
Inject the sample onto the selected column with the initial mobile phase at a standard flow rate (e.g., 1 mL/min).
-
Monitor the separation using a UV detector at an appropriate wavelength.
-
-
Method Optimization:
-
If partial or no separation is observed, systematically vary the mobile phase composition (e.g., change the ratio of the polar modifier).
-
Adjust the flow rate. Lower flow rates often improve resolution in chiral separations.
-
Vary the column temperature. Lower temperatures can sometimes enhance selectivity.
-
If necessary, screen other types of chiral columns.
-
-
Method Validation:
-
Once a satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness.
-
Decision-Making for Stereochemical Validation
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. hplc.today [hplc.today]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 14. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 15. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 16. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 17. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 18. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 19. How To [chem.rochester.edu]
Comparing synthetic routes to functionalized spiro[4.5]decanes
A Comprehensive Guide to the Synthetic Routes of Functionalized Spiro[4.5]decanes for Researchers and Drug Development Professionals
The spiro[4.5]decane scaffold is a key structural motif in a multitude of natural products and pharmacologically active compounds. Its unique three-dimensional architecture offers significant potential for the development of novel therapeutics. This guide provides a comparative overview of prominent synthetic strategies for accessing functionalized spiro[4.5]decanes, complete with quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparative Overview of Synthetic Routes
The following table summarizes the key performance indicators of various synthetic routes to functionalized spiro[4.5]decanes, offering a direct comparison of their efficiency, selectivity, and general applicability.
| Synthetic Route | Key Features | Yield Range | Stereoselectivity | Catalyst/Reagents | Scope & Limitations |
| [3+2] Cycloaddition | Synergistic photocatalysis and organocatalysis; mild, metal-free conditions.[1][2] | 32-88% | High diastereoselectivity (up to 99:1 dr).[1] | BINOL-derived phosphoric acid, visible light. | Good tolerance for electron-donating groups on one reactant, but electron-withdrawing groups can lead to side reactions. Substrate scope for the other component is somewhat limited.[1] |
| Radical Cyclization/ Dearomatization | Iron(III)-catalyzed trifluoromethylation followed by radical-induced phenol dearomatization.[3] | Moderate to Good | Diastereoselective | Fe(acac)₃, Togni's Reagent I. | Effective for the synthesis of CF₃-substituted spiro[4.5]decanes. The reaction mechanism involves radical intermediates.[3] |
| SmI₂-promoted Radical Cyclization | Tandem cyclization of ω-alkynyl carbonyl compounds with activated alkenes.[4] | Good | Highly stereoselective, controllable by activators. | Samarium(II) iodide (SmI₂), HMPA. | The stereochemical outcome at the first cyclization can be controlled by the choice of activators.[4] |
| Claisen Rearrangement | Transforms bicyclic 2-(alkenyl)dihydropyrans into spiro[4.5]decanes.[5][6] | Good to Excellent | Excellent stereoselectivity.[5] | Thermal or Lewis acid-catalyzed. | Particularly effective for the total synthesis of natural products like (-)-gleenol. The precursor synthesis can be multi-step.[5][6] |
| Intramolecular Heck Reaction | Palladium-catalyzed cyclization to form the spirocyclic core.[7][8] | Generally Good | Can establish tertiary and quaternary stereocenters with high diastereoselectivity.[9] | Palladium catalysts (e.g., Pd(OAc)₂), phosphine ligands. | A powerful method for constructing complex polycyclic systems. The precursor requires an aryl/vinyl halide and an alkene tether.[7][8] |
| Pd-catalyzed [3+2] Annulation | Cooperative catalysis for the synthesis of spiro[4.5]deca-6,9-diene-8-ones.[10][11] | Good to Excellent | High diastereoselectivity.[11] | Palladium catalysts and phosphine-thiourea ligands. | Effective for the reaction of para-quinone methides with vinylcyclopropanes or vinyl epoxides.[10][11] |
| Diels-Alder Reaction | [4+2] cycloaddition to form the six-membered ring of the spiro[4.5]decane system.[12] | Moderate | Diastereofacial selectivity observed with chiral dienes. | Thermal or Lewis acid-catalyzed. | A classic and powerful method for forming six-membered rings. The choice of diene and dienophile is crucial for reactivity and selectivity.[12] |
| Palladium/Norbornene-Catalyzed C-H Activation/Arene Dearomatization | Domino Catellani-type reaction for constructing polycyclic spiro[4.5]decanes.[13][14] | Moderate to Excellent | - | Palladium catalysts, norbornene. | A highly chemoselective method for intermolecular annulation of phenol-based biaryls with bromoalkyl alkynes.[13][14] |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic routes discussed in this guide.
Synergistic Photocatalytic and Organocatalytic [3+2] Cycloaddition
Synthesis of 2-Amino-spiro[4.5]decane-6-ones: [1]
A quartz tube is charged with 2-methylene-1,2,3,4-tetrahydronaphthalen-1-one (0.025 mmol, 1.0 equiv), N-cyclopropylaniline (0.05 mmol, 2.0 equiv), and a BINOL-derived phosphoric acid catalyst (10 mol%). The tube is sealed, and the atmosphere is replaced with nitrogen by evacuating and backfilling three times. Anhydrous dichloromethane (DCM, 0.01 M) is added, and the reaction mixture is stirred under irradiation with blue LEDs (450–455 nm) at room temperature for 24 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-amino-spiro[4.5]decane-6-one.
SmI₂-Promoted Ketyl Radical Mediated Tandem Cyclization
Stereoselective Synthesis of Spiro[4.5]decanes: [4]
To a solution of the ω-alkynyl carbonyl compound (1.0 equiv) and an activated alkene (1.2 equiv) in dry tetrahydrofuran (THF) is added a solution of samarium(II) iodide (SmI₂, 2.5 equiv) in THF at room temperature under an argon atmosphere. Hexamethylphosphoramide (HMPA, 4.0 equiv) is then added, and the reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the functionalized spiro[4.5]decane.
Claisen Rearrangement in Natural Product Synthesis
Synthesis of a Spiro[4.5]decane Intermediate for (-)-Gleenol: [5][6]
A solution of the precursor, a bicyclic 2-(alkenyl)dihydropyran, in a high-boiling solvent such as toluene or xylene is heated to reflux in a sealed tube or under an inert atmosphere. The progress of the rearrangement is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude spiro[4.5]decane derivative is then purified by column chromatography on silica gel. For thermally sensitive substrates, Lewis acids such as AlCl₃ or TiCl₄ can be employed at lower temperatures to catalyze the rearrangement.
Intramolecular Heck Reaction
Palladium-Catalyzed Spirocyclization: [8][9]
To a solution of the aryl or vinyl halide precursor (1.0 equiv) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) are added a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a phosphine ligand (e.g., PPh₃ or BINAP, 10-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine, 2-3 equiv). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the mixture is diluted with a suitable organic solvent and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by flash chromatography to give the spiro[4.5]decane product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in the discussed synthetic routes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. soc.chim.it [soc.chim.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterisation of optically active spiro[4.5]decanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Chemoselective Construction of Spiro[4,5]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C-H Activation/Arene Dearomatization Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution with Alkyl Mesylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of alkyl mesylates in nucleophilic substitution reactions against other common leaving groups. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions for synthesis and drug development.
Introduction to Nucleophilic Substitution and the Role of Alkyl Mesylates
Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile at an electrophilic carbon center. These reactions predominantly proceed through two distinct mechanisms: the unimolecular S(_N)1 reaction, which involves a carbocation intermediate, and the bimolecular S(_N)2 reaction, which occurs in a single concerted step.[1][2]
Alkyl mesylates (methanesulfonates, ROMs) are widely utilized as substrates in these reactions due to the excellent leaving group ability of the mesylate anion (CH(_3)SO(_3)
−
). The efficacy of a leaving group is intrinsically linked to its stability as an anion, which is often correlated with the pKa of its conjugate acid. Methanesulfonic acid is a strong acid, rendering its conjugate base, the mesylate anion, very stable and thus an excellent leaving group.[3] This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance.
Factors Influencing Reaction Kinetics
The rate of nucleophilic substitution reactions involving alkyl mesylates is influenced by several key factors:
-
Structure of the Alkyl Group: The steric hindrance around the reaction center plays a crucial role. For S(_N)2 reactions, the reactivity order is methyl > primary > secondary >> tertiary.[3] Increased substitution slows the reaction rate due to steric impediment of the nucleophile's backside attack. Conversely, S(_N)1 reactions are favored by more substituted alkyl groups (tertiary > secondary) that can form stable carbocation intermediates.
-
Nature of the Nucleophile: The strength and concentration of the nucleophile are critical for S(_N)2 reactions, with the rate being directly proportional to the nucleophile's concentration.[1][3] Stronger, less hindered nucleophiles lead to faster reactions. In S(_N)1 reactions, the nucleophile does not participate in the rate-determining step, so its concentration and strength have a less pronounced effect on the reaction rate.
-
Solvent Effects: The choice of solvent can dramatically alter the reaction rate and even the operative mechanism.
-
Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) are ideal for S(_N)2 reactions. They can dissolve ionic nucleophiles while poorly solvating the anionic nucleophile, leaving it "naked" and more reactive.[4][5]
-
Polar protic solvents (e.g., water, ethanol, methanol) favor S(_N)1 reactions by stabilizing the carbocation intermediate and the leaving group anion through hydrogen bonding. These solvents can, however, decrease the rate of S(_N)2 reactions by solvating and stabilizing the nucleophile, thereby reducing its reactivity.[4][6]
-
-
Leaving Group Ability: The mesylate group is an excellent leaving group, but its reactivity can be compared to other commonly used sulfonate esters and halides.
Data Presentation: Comparative Kinetic Data
The following tables summarize quantitative data on the leaving group ability and reaction rates for nucleophilic substitution reactions.
Table 1: Relative Rates of S(_N)2 Reactions for Different Leaving Groups
| Leaving Group | Common Abbreviation | Relative Rate (k(_{rel})) |
| Triflate | -OTf | 56,000 |
| Mesylate | -OMs | 1.00 |
| Tosylate | -OTs | 0.70 |
| Iodide | I
| 0.01 |
| Bromide | Br
| 0.001 |
| Chloride | Cl
| 0.0001 |
Data adapted from Wipf Group, Organic Chemistry 1 Chapter 6.[3]
Table 2: Selected Second-Order Rate Constants (k) for S(_N)2 Reactions of Alkyl Mesylates
| Alkyl Mesylate | Nucleophile | Solvent | Temperature (°C) | k (M
|
| Methyl mesylate | Cl
| Acetone | 25 | 1.7 x 10
|
| Ethyl mesylate | Br
| DMF | 25 | 2.9 x 10
|
| Isopropyl mesylate | N(_3)
| Ethanol | 50 | 4.5 x 10
|
| n-Propyl mesylate | I
| Acetone | 25 | 6.8 x 10
|
Note: The rate constants presented are illustrative and have been collated from various sources. Direct comparison should be made with caution as experimental conditions can vary.
Experimental Protocols
A detailed methodology for determining the rate constant of a nucleophilic substitution reaction of an alkyl mesylate is provided below. This protocol is generalized and can be adapted based on the specific reactants and available analytical instrumentation.
Protocol: Kinetic Analysis of the S(_N)2 Reaction of Ethyl Mesylate with Sodium Azide
Objective: To determine the second-order rate constant for the reaction of ethyl mesylate with sodium azide in acetonitrile.
Materials:
-
Ethyl mesylate
-
Sodium azide (NaN(_3))
-
Acetonitrile (anhydrous)
-
Volumetric flasks and pipettes
-
Thermostatted reaction vessel
-
Analytical instrument (e.g., HPLC, GC, or conductivity meter)
-
Quenching solution (e.g., an excess of a reactive amine to consume unreacted ethyl mesylate)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of known concentration of ethyl mesylate in anhydrous acetonitrile.
-
Prepare a separate stock solution of known concentration of sodium azide in anhydrous acetonitrile.
-
-
Reaction Setup:
-
Equilibrate both stock solutions and the reaction vessel to the desired temperature (e.g., 25 °C) in a thermostatted bath.
-
Initiate the reaction by rapidly adding a known volume of the sodium azide solution to the ethyl mesylate solution with vigorous stirring. Start a timer immediately upon mixing.
-
-
Monitoring the Reaction Progress:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution. This stops the reaction and allows for accurate analysis of the composition at that time point.
-
Analyze the quenched aliquots using a pre-calibrated analytical method (e.g., HPLC to measure the disappearance of the ethyl mesylate peak or the appearance of the ethyl azide peak).
-
-
Data Analysis:
-
From the analytical data, determine the concentration of the alkyl mesylate at each time point.
-
For a second-order reaction with initial concentrations --INVALID-LINK-- and --INVALID-LINK--, the rate law is: Rate = k[A][B]. The integrated rate law is: 1/([B]₀ - [A]₀) * ln(([A]₀[B])/([B]₀[A])) = kt
-
Plot ln(([A]₀[B])/([B]₀[A])) versus time. The slope of the resulting straight line will be k * ([B]₀ - [A]₀), from which the second-order rate constant, k, can be calculated.
-
Mandatory Visualizations
General Mechanism of an S(_N)2 Reaction
Caption: S(_N)2 mechanism for nucleophilic substitution on an alkyl mesylate.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for a kinetic study of a nucleophilic substitution reaction.
References
Navigating the Labyrinth: A Comparative Guide to Analytical Methods for Spirocyclic Intermediates
For researchers, scientists, and drug development professionals, the structural complexity of spirocyclic intermediates presents a unique analytical challenge. Their rigid, three-dimensional structures, often containing multiple stereocenters, demand a sophisticated and multi-faceted analytical approach for accurate characterization and quantification. This guide provides a comprehensive comparison of the primary analytical techniques employed in the analysis of these crucial building blocks of modern pharmaceuticals.
The determination of purity, structure, and stereochemistry is paramount in the development of spirocyclic-containing drug candidates. A failure to fully characterize these intermediates can lead to significant downstream challenges, including issues with efficacy, safety, and regulatory compliance. This guide will delve into the nuances of chromatographic, spectroscopic, and crystallographic methods, offering a comparative analysis of their performance, detailed experimental protocols, and a logical workflow for method selection.
At a Glance: Comparing the Tools of the Trade
The selection of an appropriate analytical technique is contingent on the specific question being asked – is it a matter of routine purity assessment, determination of relative stereochemistry, or the unambiguous assignment of absolute configuration? The following table summarizes the key performance characteristics of the most commonly employed analytical methods for spirocyclic intermediates.
| Analytical Technique | Primary Application | Key Advantages | Key Limitations | Typical Limit of Detection (LOD) / Quantitation (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, chiral separations | High resolution, wide applicability to non-volatile compounds, robust and reproducible.[1] | Lower sensitivity than GC-MS for volatile compounds, can be expensive. | Analyte-dependent; typically in the ng to µg range.[2][3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile spirocycles, impurity profiling | High sensitivity and selectivity, provides molecular weight and fragmentation data.[1][5][6] | Limited to thermally stable and volatile compounds.[5][6] | pg to ng range for many compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, determination of relative stereochemistry | Provides detailed information on molecular structure and connectivity, non-destructive.[7][8][9][10] | Relatively low sensitivity compared to MS, complex spectra for large molecules.[9][11] | mg to µg range for standard experiments. |
| X-ray Crystallography | Unambiguous determination of absolute and relative stereochemistry, solid-state structure | Provides the definitive 3D structure of a molecule.[2][12][13][14] | Requires a suitable single crystal, which can be difficult to obtain.[6][15] | Not applicable in the same sense as other techniques; requires a single crystal of sufficient size (typically >0.1 mm).[6] |
Deciphering the Spirocyclic Puzzle: A Logical Approach to Method Selection
The journey to fully characterize a spirocyclic intermediate often involves a strategic combination of analytical techniques. The following workflow illustrates a typical decision-making process for researchers.
In Detail: Experimental Protocols for Key Techniques
Reproducibility and accuracy are the cornerstones of reliable analytical data. This section provides detailed, generalized protocols for the most critical analytical techniques used in the characterization of spirocyclic intermediates.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral spirocyclic intermediate. The choice of chiral stationary phase (CSP) is critical and often requires screening.
Experimental Protocol:
-
Column Selection:
-
Mobile Phase Preparation:
-
For normal-phase chromatography, typical mobile phases consist of hexane or heptane with an alcohol modifier such as isopropanol or ethanol.
-
For reversed-phase chromatography, aqueous buffers with organic modifiers like acetonitrile or methanol are used.
-
For basic analytes, the addition of a small amount of an amine (e.g., diethylamine) to the mobile phase can improve peak shape. For acidic analytes, an acid like trifluoroacetic acid may be beneficial.[16]
-
-
Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector is typically sufficient.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C) for reproducibility.
-
Injection Volume: 5 - 20 µL.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
-
Sample Preparation:
-
Dissolve the spirocyclic intermediate in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
-
2D NMR Spectroscopy for Determination of Relative Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the relative stereochemistry of spirocyclic intermediates by identifying protons that are close in space.[8][18][19]
Experimental Protocol (NOESY/ROESY):
-
Sample Preparation:
-
Dissolve 5-10 mg of the spirocyclic intermediate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter.
-
-
Instrumentation:
-
A high-field NMR spectrometer (≥400 MHz) is recommended for better spectral dispersion.
-
-
1D Proton NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts and appropriate spectral width.
-
-
2D NOESY/ROESY Acquisition:
-
Pulse Sequence: Select the appropriate NOESY or ROESY pulse sequence (e.g., noesygpph or roesyesgpph on Bruker instruments).
-
Mixing Time (d8 or p15): This is a critical parameter. For small molecules (<1000 Da), a mixing time of 300-800 ms is a good starting point for NOESY. For ROESY, a mixing time of 150-300 ms is typical. The optimal mixing time may need to be determined experimentally.[18]
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio (typically 8, 16, or 32 scans per increment).
-
Number of Increments (in F1): Typically 256-512 increments are acquired.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., sine-bell).
-
Phase the spectrum carefully.
-
Identify cross-peaks between protons on different rings of the spirocycle. The presence of a cross-peak indicates that the two protons are spatially close (typically < 5 Å).[19]
-
Correlate the observed NOEs/ROEs with the possible diastereomers to determine the relative stereochemistry.
-
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane] | Semantic Scholar [semanticscholar.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ijraset.com [ijraset.com]
- 12. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 19. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,4-Dioxaspiro[4.5]decan-8-yl Methanesulfonate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate, ensuring compliance and minimizing risk.
1. Immediate Safety and Handling Precautions:
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) inspected before use. |
| Eye Protection | Safety glasses with side shields or chemical goggles. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation of vapors, mist, or gas.[1] |
| Protective Clothing | Lab coat and appropriate footwear. |
In the event of accidental release, avoid dust formation and contact with skin and eyes.[1] Isolate the spill, remove all sources of ignition, and collect the material using appropriate tools, placing it into a suitable, closed container for disposal.[1] Environmental discharge must be avoided.[1]
2. Waste Characterization and Categorization:
Proper disposal begins with the correct classification of the waste. Based on the nature of methanesulfonate esters and general guidance for sulfonate-containing organic compounds, this compound should be treated as hazardous waste .
This categorization is based on the following considerations:
-
Reactivity: While specific reactivity data for this compound is limited, methanesulfonate esters as a class can be reactive.
-
Toxicity: The toxicological properties have not been thoroughly investigated, warranting a cautious approach.[2]
-
Environmental Persistence: Sulfonated organic compounds can be resistant to biodegradation and may pose risks to aquatic life if released into the environment.
3. Step-by-Step Disposal Protocol:
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.
Experimental Protocol for Waste Segregation and Storage:
-
Container Selection: Choose a container that is compatible with the chemical. The container must be in good condition, with a secure, tightly-fitting lid.
-
Labeling: Clearly label the waste container with the full chemical name: "Hazardous Waste: this compound" and any other identifiers required by your institution or local regulations.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition to the container.
4. Engagement with a Licensed Disposal Company:
The final step is the transfer of the hazardous waste to a certified disposal facility.
-
Contact: Reach out to your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Information Provision: Provide the waste disposal company with the chemical name, quantity, and any available safety information (such as the SDS).
-
Packaging for Transport: Follow the specific instructions provided by the disposal company for packaging the waste for safe transport. This may involve placing the primary container within a larger, approved shipping container.
-
Manifesting: Complete all necessary hazardous waste manifests and documentation as required by local, state, and federal regulations. This creates a paper trail for the waste from your laboratory to its final disposal.
-
Scheduled Pickup: Arrange for the collection of the waste by the licensed disposal company.
5. Disposal Methodology:
The most common and environmentally sound disposal method for this type of organic chemical waste is incineration .
-
High-Temperature Incineration: This process is conducted in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion by-products.
It is crucial to never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is likely a violation of regulations.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound.
Personal Protective Equipment (PPE)
The primary line of defense when handling this compound is the consistent and correct use of Personal Protective Equipment. Below is a summary of the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are tested to EN 374 or equivalent standards for chemical protection.[1] | To prevent skin contact, which can cause irritation.[2] |
| Eye/Face Protection | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[1] | To protect eyes from splashes, which can cause serious eye irritation.[2] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[2][3] | To avoid contact with skin and contaminated clothing. |
| Respiratory Protection | Handle in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is insufficient or in environments where aerosols or dust may be generated, a NIOSH-approved respirator is necessary.[1][4] | To prevent inhalation, which may cause respiratory irritation.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Workflow for Safe Handling
Caption: A simplified workflow for the safe handling of chemical compounds.
Experimental Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Caption: A decision-making workflow for the disposal of chemical waste.
Disposal Protocol:
-
Chemical Waste:
-
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[5]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves.[5]
-
Prevent further leakage or spillage if it is safe to do so.[5]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5]
-
-
Contaminated Clothing:
Emergency Procedures
In case of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
